3-Acetamidocoumarin

Catalog No.
S575655
CAS No.
779-30-6
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamidocoumarin

CAS Number

779-30-6

Product Name

3-Acetamidocoumarin

IUPAC Name

N-(2-oxochromen-3-yl)acetamide

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)

InChI Key

XJYLCCJIDYSFMB-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(Acetylamino)coumarin; N-(2-Oxo-2H-1-benzopyran-3-yl)acetamide; NSC 65873;

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2OC1=O

The exact mass of the compound 3-Acetamidocoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65873. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 3-Acetamidocoumarin used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Research

The provided search results detail specific experimental methodologies for the synthesis and biological testing of 3-Acetamidocoumarin and its derivatives.

  • Synthesis of this compound (Dakin's Procedure) [1]

    • Reaction Setup: Salicylaldehyde is reacted with N-acetylglycine in acetic anhydride.
    • Conditions: The mixture is heated at 110°C for 7 hours.
    • Product: The crude this compound is obtained and can be purified as needed.
  • Synthesis of 3-Aminocoumarin from this compound [1]

    • Reaction Setup: this compound is hydrolyzed in a solution of 50% hydrochloric acid (HCl) in ethanol.
    • Conditions: The reaction is carried out at 100°C for 1 hour.
    • Product: 3-Aminocoumarin, which is a key intermediate for further derivatization.
  • Synthesis of Amide Derivatives (General Procedure) [2]

    • Reaction Setup: A ketone (2 mM), hydroxylamine hydrochloride (3 mM), and thiamine hydrochloride (0.4 mM) are combined in a solvent of 1,4-dioxane and water (9:1 ratio).
    • Conditions: The mixture is heated at 90°C for 30-90 minutes, and the reaction progress is monitored by thin-layer chromatography (TLC).
    • Work-up: After cooling, the product is dissolved in ethyl acetate, washed with water and brine, dried (e.g., with Na₂SO₄), and concentrated. The final amide is obtained through recrystallization from ethanol, with yields ranging from 75% to 95%.
  • In Vitro Assay for Acetylcholinesterase (AChE) Inhibition [1]

    • Method: The inhibitory activity of synthesized compounds is evaluated using Ellman's method.
    • Enzyme Source: Acetylcholinesterase from Electrophorus electricus (electric eel).
    • Screening: Compounds are first tested at a single concentration (e.g., 1 μM). Those showing more than 50% enzyme inhibition are then further evaluated to determine their half-maximal inhibitory concentration (IC₅₀) values.
    • Controls: Donepezil hydrochloride and tacrine are used as reference standard inhibitors.

The following diagram illustrates the key synthetic pathways and research applications of this compound as described in the protocols:

G Salicylaldehyde Salicylaldehyde This compound This compound Salicylaldehyde->this compound Dakin Reaction 110°C, 7h N_acetylglycine N_acetylglycine N_acetylglycine->this compound Acetic_anhydride Acetic_anhydride Acetic_anhydride->this compound 3-Aminocoumarin 3-Aminocoumarin This compound->3-Aminocoumarin Acid Hydrolysis 50% HCl, 100°C, 1h HCl_Ethanol HCl_Ethanol HCl_Ethanol->3-Aminocoumarin N-acyl-3-aminocoumarin N-acyl-3-aminocoumarin 3-Aminocoumarin->N-acyl-3-aminocoumarin Amide Coupling Triethylamine Acyl_chloride Acyl chloride (e.g., isonicotinyl chloride) Acyl_chloride->N-acyl-3-aminocoumarin Benzylpyridinium Salt Benzylpyridinium Salt N-acyl-3-aminocoumarin->Benzylpyridinium Salt Quaternization DCM, 72h Benzyl_bromide Benzyl_bromide Benzyl_bromide->Benzylpyridinium Salt Biological_Testing Biological Testing (e.g., AChE Inhibition Assay) Benzylpyridinium Salt->Biological_Testing

Synthetic pathways and research applications of this compound.

Quantitative Research Findings

The table below consolidates key quantitative data from research studies involving this compound.

Compound / Assay Measured Value / Concentration Biological Model / Context Reference
Cardamonin (Positive Control) [3] 0.625, 2.5, and 10 μM Dose-dependently reduced cyst formation & enlargement Madin-Darby Canine Kidney (MDCK) cyst model
Benzylpyridinium Salt 9h [1] IC₅₀ = 1.53 ± 0.01 nM Acetylcholinesterase (AChE) Inhibition Electrophorus electricus AChE
Benzylpyridinium Salt 9e [1] IC₅₀ = 3.05 ± 0.28 nM Acetylcholinesterase (AChE) Inhibition Electrophorus electricus AChE
Reference: Donepezil·HCl [1] IC₅₀ = 53.51 ± 3.12 nM Acetylcholinesterase (AChE) Inhibition Electrophorus electricus AChE
Amide Synthesis Protocol [2] Yield: 75% to 95% Synthesis of amides from ketones General organic synthesis

Based on the search results, the primary research utility of this compound lies in its role as a key synthetic intermediate. It is a crucial precursor for generating 3-aminocoumarin and, subsequently, a wide array of amide-linked conjugates for drug discovery, particularly in developing potent acetylcholinesterase inhibitors.

References

how to identify 3-Acetamidocoumarin NMR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Synthesis

3-Acetamidocoumarin (CAS Registry Number: 779-30-6) has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1] [2]. Its IUPAC name is N-(2-oxo-2H-chromen-3-yl)acetamide.

In synthetic pathways, this compound is a key intermediate. The compound is typically synthesized from salicylaldehyde and N-acetylglycine in acetic anhydride, a reaction known as the Dakin procedure [3]. The synthetic workflow is summarized below.

G Salicylaldehyde (1) Salicylaldehyde (1) This compound (2) This compound (2) Salicylaldehyde (1)->this compound (2) Reaction with N-acetylglycine Acetic anhydride, 110°C, 7h 3-Aminocoumarin (3) 3-Aminocoumarin (3) This compound (2)->3-Aminocoumarin (3) Hydrolysis 50% HCl, Ethanol, 100°C, 1h Final Target Molecules Final Target Molecules 3-Aminocoumarin (3)->Final Target Molecules Acylation & Quaternization

Synthesis of 3-Aminocoumarin for Conjugate Preparation [3]

A Guide to Interpreting the NMR Spectrum

Based on its molecular structure, you can anticipate the NMR signals of this compound. The following table breaks down the expected signals for the ¹H NMR spectrum.

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity & Coupling Information

| Amide Proton (-NH-) | ~10 - 12 [4] | Singlet (s). Often broad due to hydrogen bonding. | | Coumarin H-4 (=CH-) | ~7.5 - 8.5 | Doublet (d), J ~ 5-9 Hz. Couples to H-5. | | Aromatic Protons (H-5, H-6, H-7, H-8) | ~6.8 - 8.0 | Complex multiplet (m). Aromatic ring often resembles an AA'BB' or AA'XX' spin system. | | Acetyl Methyl (-CO-CH₃) | ~2.0 - 2.5 [4] | Singlet (s). Sharp peak from three equivalent protons. |

For the ¹³C NMR spectrum, you can expect the following key signals:

Carbon Atom Expected Chemical Shift (δ, ppm)

| Lactone Carbonyl (C-2) | ~160 - 165 | | Amide Carbonyl (-CO-CH₃) | ~168 - 172 | | C-3 (Attached to N) | ~110 - 120 | | C-4 (=CH-) | ~140 - 150 | | Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | ~115 - 135 | | Methyl Carbon (-CO-CH₃) | ~22 - 25 |

Experimental Protocol for NMR Identification

To obtain and assign the NMR spectrum for your compound, follow this general workflow.

G Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Dissolve in deuterated solvent (e.g., DMSO-d6) Spectrum Analysis Spectrum Analysis Data Acquisition->Spectrum Analysis Run ¹H NMR experiment Signal Assignment Signal Assignment Spectrum Analysis->Signal Assignment Check chemical shift, integration, multiplicity Structure Verification Structure Verification Signal Assignment->Structure Verification Compare with prediction and published data

Workflow for NMR-based Structure Identification

  • Sample Preparation: Weigh 5-10 mg of your purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d6 is highly recommended as it effectively resolves amide proton signals [5].
  • Data Acquisition: On your NMR spectrometer, run a standard ¹H experiment. For complex overlapping regions, a COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other [6].
  • Spectrum Calibration: Calibrrate your spectrum using the signal from the deuterated solvent as an internal reference (e.g., DMSO-d6 at 2.50 ppm for ¹H). Alternatively, use a trace amount of Tetramethylsilane (TMS) at 0.00 ppm [4].
  • Signal Assignment:
    • Identify singlets first: Look for the sharp singlet of the acetyl methyl group and the broad singlet of the amide proton.
    • Analyze the aromatic region: Use the COSY spectrum to trace connectivity between the different aromatic protons and H-4.
    • Check integration: Ensure the relative areas under the peaks match the number of protons assigned to them (e.g., the methyl peak should integrate for 3H) [4].

Key Considerations for Researchers

  • Sensitivity and Purity: NMR is inherently less sensitive than techniques like mass spectrometry. Ensure your sample is highly pure to avoid obscured signals from impurities [5].
  • Solvent Choice: The choice of solvent can influence chemical shifts. DMSO-d6 is preferable over CDCl3 for observing amide protons.
  • Data Comparison: For definitive confirmation, compare your experimental spectrum with one from a commercial compound database (like the NIST WebBook) or a published article that includes the full spectral data.

References

3-Acetamidocoumarin solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Biological Data

The following table summarizes the key identified properties and biological activities of 3-Acetamidocoumarin.

Property Category Details
CAS Registry Number 779-30-6 [1] [2] [3]
Molecular Formula C₁₁H₉NO₃ [1] [2] [3]
Molecular Weight 203.19 g/mol [1] [2]
Melting Point 205-207 °C (lit.) [1] [2]
Biological Role Plays a role in biology and medicine; has been used in research related to the treatment of burns, brucellosis-rheumatic diseases, and cancer [2].
Mechanism of Action In a study on polycystic kidney disease, a related compound, Cardamonin, was found to inhibit renal cyst growth and interstitial fibrosis by downregulating the MAPK, Wnt, mTOR, and TGF-β/Smad signaling pathways [4].

Experimental Insights & Proposed Workflows

While direct experimental protocols for this compound were not available, the following diagram synthesizes information from the search results to outline a potential workflow for its stability and kinetics study, based on general pharmaceutical development practices [5].

Start Start: this compound Stress Apply Stress Conditions Start->Stress Analyze Analyze Degradation Stress->Analyze pH pH Stress->pH e.g., Hydrolysis Temp Temp Stress->Temp e.g., Thermal Light Light Stress->Light e.g., Photolysis Ox Ox Stress->Ox e.g., Oxidation Model Determine Kinetics & Shelf Life Analyze->Model Order Order Analyze->Order Identify Reaction Order Products Products Analyze->Products Identify Degradants Rate Rate Analyze->Rate Calculate Rate Constant t90 t90 Model->t90 t₉₀ (Shelf Life) Ea Ea Model->Ea Eₐ (Activation Energy)

Potential stability and kinetics study workflow

Based on the search results and general principles, here are methodologies relevant to this compound:

  • Stability and Degradation Kinetics: While no specific study on this compound was found, general strategies for stability studies involve subjecting the drug substance to various stress conditions (hydrolysis, oxidation, photolysis, thermal) [5]. The degradation kinetics are then studied by monitoring the drug's concentration over time. The order of the reaction (zero, first, or second) is determined by finding the best-fit model, which allows for the calculation of key parameters like the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), the latter being critical for predicting shelf-life [5].

  • Interaction with Physical Processes: One study investigated the effect of an atmospheric pressure argon plasma jet on this compound dissolved in ethanol and methanol [6]. The experimental protocol involved:

    • Sample Preparation: Preparing solutions with a concentration of approximately 5 × 10⁻⁴ M [6].
    • Treatment: Applying the plasma jet to the solutions for set durations (e.g., 1 and 3 minutes) at room temperature [6].
    • Analysis: Using Fourier-Transform Infrared (FT-IR) spectroscopy to observe changes in the molecular structure by comparing the vibrational spectra of the samples before and after plasma treatment [6].

A Guide for Further Research

The available data is limited. To build a comprehensive technical guide, you may need to consult specialized databases and design experimental studies.

  • Investigate Solubility: Since solubility data is absent from the results, you could:

    • Consult Specialized Databases: Look into scientific databases like SciFinder or Reaxys, which often contain physicochemical properties for a wide range of chemicals.
    • Experimental Determination: Common laboratory methods for determining solubility include the shake-flask method or using automated potentiometric titration. Testing solubility in a range of pharmaceutically relevant solvents (e.g., water, DMSO, ethanol) would be highly valuable.
  • Probe Stability Further: To build on the general kinetic principles, you could:

    • Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, and photolytic conditions, then use HPLC-MS to monitor degradation and identify degradation products [5].
    • Study Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand its behavior under heat.

References

Comprehensive Technical Guide to 3-Substituted Coumarin Derivatives: Synthesis, Bioactivity, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

3-substituted coumarin derivatives represent a strategically important class of heterocyclic compounds in medicinal chemistry and drug discovery. The coumarin nucleus (1-benzopyran-2-one) serves as a privileged scaffold that can be functionalized at various positions, with the C-3 position being particularly significant for modulating biological activity. These derivatives have garnered substantial research attention due to their diverse pharmacological profiles and ability to interact with multiple biological targets through various binding modes [1].

The significance of 3-substituted coumarins stems from their structural diversity and broad therapeutic potential. Recent studies have demonstrated that substitutions at the C-3 position can dramatically enhance target selectivity and pharmacological potency while maintaining favorable toxicity profiles. These compounds have shown promising results in targeting various disease-associated enzymes and receptors, including cyclooxygenases, carbonic anhydrases, monoamine oxidases, and various kinases [2] [3] [4]. The coumarin core's ability to form non-covalent interactions with active sites of target proteins makes it an indispensable structural subunit for developing compounds with improved pharmacological profiles [2].

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

3-substituted coumarin derivatives have demonstrated significant anti-inflammatory potential through multiple mechanisms, particularly via cyclooxygenase (COX) inhibition. A 2020 study synthesized a series of 3-substituted coumarin derivatives with benzyl sulfone/sulfoxide moieties at the C-3 position and evaluated their COX inhibitory activity [2].

Table 1: COX Inhibitory Activity of Selected 3-Substituted Coumarin Derivatives [2]

Compound COX-1 Inhibition (%) at 10 µM COX-2 Inhibition (%) at 10 µM
6a 46.76 21.58
6b 34.74 25.47
6c 43.59 -
6h - 33.48
6i - -
6l - 35.71
Indomethacin 51.11 35.26

The in vivo studies revealed that compounds 6b, 6i, and 6l remarkably repressed xylene-induced ear swelling in mice at 20 mg/kg. Specifically, compound 6l demonstrated particularly strong efficacy at 10 mg/kg, displaying favorable anti-inflammatory activity comparable to the reference drug indomethacin [2]. These findings position 6l as a promising candidate for further development as an anti-inflammatory agent.

Other coumarin derivatives such as imperatorin have also shown anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 mouse macrophages by inhibiting protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) [1]. The anti-inflammatory and immunomodulatory effects of terpenoid coumarins including umbelliprenin and methyl galbanate have been demonstrated both in vivo and in vitro, showing proliferative effects and release of interleukin-4 (IL-4) and interferon (INF)-γ upon COX-2 inhibition [1].

Anticancer Activity

3-substituted coumarins have emerged as promising anticancer agents with multiple mechanisms of action. Recent research has focused on their potential as inhibitors of tumor-associated carbonic anhydrases (TACAs), particularly CAIX and CAXII, which are overexpressed in various cancers and play crucial roles in tumor pH regulation and metastasis [3].

A 2024 study designed 52 novel 3-substituted coumarins prioritized for synthetic feasibility and employed machine-learning approaches to predict their pharmacological potential [3]. Seventeen compounds were predicted as cytotoxic against HeLa cells by interfering with TACAs. Experimental validation showed that most compounds displayed potent cytotoxic activity as predicted, with compounds 15, 20, and 22 exhibiting the highest activity. These compounds demonstrated pronounced activity against carbonic anhydrases I, II, IX, and XII, with compounds 15 and 20 showing considerable selectivity for the tumor-associated isoforms [3].

The anticancer mechanisms of 3-substituted coumarins extend beyond carbonic anhydrase inhibition. In gynecological cancers, specific derivatives induce cell apoptosis, target PI3K/Akt/mTOR signaling pathways, inhibit carbonic anhydrase, and disrupt microtubules [5]. Additionally, they inhibit tumor multidrug resistance and angiogenesis, and regulate reactive oxygen species. Specific coumarin derivatives such as auraptene, praeruptorin, osthole, and scopoletin show anti-invasive, anti-migratory, and antiproliferative activities by arresting the cell cycle and inducing apoptosis [5].

Table 2: Anticancer Activity of 3-Substituted Coumarins Against Various Cancer Types

Cancer Type Coumarin Derivatives Mechanisms of Action
Cervical Cancer Pulchrin A, 2-imino-coumarin hybrids Increased Ca²⁺ and ROS generation; reduced mitochondrial membrane potential; reduced Bcl-xL and Bcl-2 protein levels [5]
Ovarian Cancer Coumarin-substituted benzimidazolium chlorides Activation of procaspases 3 and 9; downregulation of Bcl-2 protein; upregulation of Bax protein; cell cycle arrest at G0/G1 phase [5]
Breast, Lung, Colorectal, Liver, Kidney Cancers Various 3-substituted coumarins Molecular docking studies show selective binding to proteins involved in cellular processes [1]
Antimicrobial Activity

3-substituted coumarin derivatives have demonstrated significant potential in addressing antimicrobial resistance, particularly against challenging pathogens like Staphylococcus aureus. The increasing prevalence of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has intensified the search for novel antimicrobial scaffolds [6].

A recent study evaluated dicoumarols and coumarin derivatives (1-20) against Gram-positive and Gram-negative bacterial strains [6]. Compound 1 demonstrated the highest activity against S. aureus with a 28 mm zone of inhibition. Compounds 2, 5, and 6 also showed excellent activity in the range of 25-26 mm zone of inhibition. Structure-activity relationship analysis revealed that non-substituted dicoumarol (1) exhibited the highest activity against S. aureus, with electron-donating methoxy groups (14-20) demonstrating lower activity than electron-withdrawing chloro groups (2-6) [6].

Another study investigating amino/nitro-substituted 3-aryl coumarins (21-30) found that compound 26 exhibited excellent activity against S. aureus at a MIC value of 8 µg/mL with a 32 mm zone of inhibition, comparable to the standard drug ampicillin [6]. Analogs with nitro groups (21-27) substituted at the C-6 position of coumarin showed more potent activity than methoxy (28 and 29) and methyl (30) groups. The C-3 position of phenyl substituted with meta-methyl (26) demonstrated the highest activity [6].

Neuroprotective Activity

3-substituted coumarins have shown significant potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and depressive disorders. Recent research has revealed that phenyl substitution at the C-3 position has a unique effect on MAO inhibitory activity and selectivity [4].

Specifically, 3-phenyl substitution in coumarin derivatives significantly enhances MAO-B inhibition and increases selectivity for MAO-A, while 4-phenyl substitution is more effective for MAO-A inhibition [4]. This structure-activity relationship provides valuable insights for designing coumarin-based MAO inhibitors with tailored selectivity profiles for specific neurological disorders.

Synthesis Methodologies

Knoevenagel Condensation

The Knoevenagel condensation represents one of the most important and widely used methods for synthesizing 3-substituted coumarin derivatives. This reaction typically involves condensation between ortho-hydroxybenzaldehydes and active methylene compounds [7].

Recent methodological advances have significantly improved the efficiency of this synthetic approach. An efficient green one-pot synthetic method has been developed for the synthesis of 3-substituted coumarin derivatives using aldehydes, 4-hydroxycoumarin, and Meldrum's acid in aqueous media at 50°C, yielding products within 15-45 minutes [7]. This method offers advantages including environmental friendliness, high efficiency, and simple operation.

Microwave-assisted synthesis has also been successfully applied to Knoevenagel condensation for preparing 3-substituted coumarins. This approach not only reduces reaction time but also increases product yields [7]. Similarly, ultrasound irradiation techniques have proven useful for synthesizing 3-aryl coumarin derivatives, offering better yields and shorter reaction times compared with classical procedures [7].

Various catalysts have been employed for Knoevenagel condensation, including:

  • Cellulose sulfonic acid (CSA): An efficient catalyst for synthesizing 3-substituted coumarins [7]
  • Imidazolium-based phosphinite ionic liquid (IL-OPPh₂): Effective for synthesizing 3-substituted coumarin derivatives [7]
  • Organic catalysts: Piperidine, ammonia, L-lysine, L-proline, and benzoic acid have all been successfully used, with L-proline-catalyzed reactions offering particularly high yields [7]

The following diagram illustrates the Knoevenagel condensation mechanism and subsequent transformations for creating diverse 3-substituted coumarins:

G Salicylaldehyde Salicylaldehyde Condensation Condensation Salicylaldehyde->Condensation Knoevenagel Reaction ActiveMethylene ActiveMethylene ActiveMethylene->Condensation Coumarin3Carboxylic Coumarin3Carboxylic Condensation->Coumarin3Carboxylic with Malonic Acid Coumarin3Acetyl Coumarin3Acetyl Condensation->Coumarin3Acetyl with Ethyl Acetoacetate Coumarin3Aryl Coumarin3Aryl Condensation->Coumarin3Aryl with Benzeneacetonitrile Catalyst Catalyst Catalyst->Condensation

Synthetic pathways for 3-substituted coumarins via Knoevenagel condensation

Other Synthetic Approaches

Several other synthetic methodologies have been developed for constructing 3-substituted coumarin derivatives:

  • Pechmann Condensation: This method involves condensation between phenols and β-keto esters in the presence of an acid catalyst. Both homogeneous catalysts (concentrated H₂SO₄, trifluoroacetic acid, Lewis acids) and heterogeneous catalysts (cation-exchange resins, zeolites, magnetic nanoparticles) have been employed [7]. Reactions under microwave and ultrasound irradiation occur faster than conventional methods [7].

  • Baylis-Hillman Reaction: This strategy utilizes 2-hydroxybenzaldehydes and acrylonitrile in the presence of DABCO to afford 3-substituted coumarin derivatives [7].

  • Michael Addition Reaction: Applied to the synthesis of 3-aroylcoumarins via reactions of 4-hydroxycoumarins with ynones [7].

  • Wittig Reaction: Utilized for synthesizing substituted coumarins from salicylaldehydes and stabilized phosphoranes [7].

  • Vinyl Phosphonium Salt-Mediated Electrophilic Substitution: Employed for synthesizing 4-carboxy(ethyl/methyl) coumarins from resorcinol and vinyl phosphonium salts [7].

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-substituted coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin core. Comprehensive SAR studies have revealed several key patterns:

For Anti-inflammatory Activity:

  • Incorporation of benzyl sulfone/sulfoxide moieties at C-3 significantly enhances COX-2 inhibitory activity [2]
  • Specific substitutions influence selectivity between COX-1 and COX-2 inhibition [2]
  • Compounds with balanced COX-1/COX-2 inhibition profiles demonstrate improved in vivo anti-inflammatory efficacy with reduced side effects [2]

For Anticancer Activity:

  • Hydrophobic substituents at C-3 enhance binding to tumor-associated carbonic anhydrases [3]
  • Electron-withdrawing groups generally enhance cytotoxic potency [1]
  • Bulkier substituents at C-3 can improve selectivity for cancer-associated enzyme isoforms [3] [5]
  • Specific substitutions modulate apoptosis induction and cell cycle arrest capabilities [5]

For Antimicrobial Activity:

  • Electron-withdrawing groups (chloro, nitro) generally enhance activity against S. aureus compared to electron-donating groups (methoxy) [6]
  • Nitro groups at C-6 position increase potency against Gram-positive bacteria [6]
  • Meta-substitution on C-3 phenyl ring often optimizes antimicrobial activity [6]

For MAO Inhibitory Activity:

  • 3-Phenyl substitution significantly enhances MAO-B inhibition and selectivity for MAO-A [4]
  • 4-Phenyl substitution is more effective for MAO-A inhibition [4]
  • Specific substitution patterns on the phenyl ring modulate isoform selectivity [4]

The following diagram summarizes the key structure-activity relationships for different biological activities:

G CoumarinCore CoumarinCore AntiInflammatory AntiInflammatory CoumarinCore->AntiInflammatory Anticancer Anticancer CoumarinCore->Anticancer Antimicrobial Antimicrobial CoumarinCore->Antimicrobial Neuroprotective Neuroprotective CoumarinCore->Neuroprotective SAR1 Benzyl sulfone/sulfoxide moieties enhance COX-2 inhibition AntiInflammatory->SAR1 SAR2 Hydrophobic substituents enhance binding to tumor-associated CAs Anticancer->SAR2 SAR3 Electron-withdrawing groups (chloro, nitro) enhance anti-staphylococcal activity Antimicrobial->SAR3 SAR4 3-Phenyl substitution enhances MAO-B inhibition and selectivity Neuroprotective->SAR4

Key structure-activity relationships of 3-substituted coumarins

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory Screening

COX Inhibition Assay (ELISA):

  • Prepare test compounds at concentrations of 5 µM and 10 µM in suitable solvents
  • Use indomethacin as reference standard (5 µM and 10 µM)
  • Incubate compounds with COX-1 and COX-2 enzymes under appropriate conditions
  • Measure prostaglandin production using ELISA kits
  • Calculate inhibition rates using formula: % Inhibition = [(Control - Test)/Control] × 100
  • Perform statistical analysis with three independent experiments [2]

TNF-α Production Inhibition in RAW264.7 Macrophages:

  • Culture RAW264.7 mouse macrophages in appropriate medium
  • Pre-treat cells with test compounds (10 µM) for 1-2 hours
  • Stimulate with LPS (1 µg/mL) for 18-24 hours
  • Collect cell culture supernatants and measure TNF-α levels using ELISA
  • Use dexamethasone as positive control [2]

Cell Viability Assessment (CCK-8 Assay):

  • Seed RAW264.7 cells in 96-well plates
  • Treat with compounds at concentrations of 2.5, 5, 10, and 20 µM for 24 hours
  • Add CCK-8 solution and incubate for 1-4 hours
  • Measure absorbance at 450 nm
  • Calculate cell viability as percentage of control [2]
Anticancer Activity Evaluation

Cytotoxicity Screening Against HeLa Cells:

  • Culture HeLa cells in appropriate medium
  • Seed cells in 96-well plates and allow to adhere
  • Treat with test compounds at various concentrations (typically 1-100 µM)
  • Incubate for 24-72 hours
  • Assess cell viability using MTT or similar assay
  • Calculate IC₅₀ values from dose-response curves [3]

Carbonic Anhydrase Inhibition Assay:

  • Prepare recombinant human CA isoforms (I, II, IX, XII)
  • Use acetazolamide as reference inhibitor
  • Perform esterase activity assay with 4-nitrophenyl acetate as substrate
  • Monitor absorbance change at 348 nm
  • Determine IC₅₀ values for test compounds against each isoform [3]

Molecular Docking Studies:

  • Obtain crystal structures of target enzymes from Protein Data Bank
  • Prepare protein structures by adding hydrogen atoms, optimizing side chains
  • Generate 3D structures of coumarin derivatives and minimize energy
  • Perform docking simulations using appropriate software (AutoDock, GOLD, etc.)
  • Analyze binding modes, interaction patterns, and binding energies [3] [5]
Antimicrobial Screening Protocol

Broth Microdilution Method for MIC Determination:

  • Prepare Mueller-Hinton broth according to standard protocols
  • Prepare logarithmic dilutions of test compounds (typically 0.25-256 µg/mL)
  • Inoculate with standardized bacterial suspensions (5 × 10⁵ CFU/mL)
  • Incubate at 35°C for 16-20 hours
  • Determine MIC as lowest concentration showing no visible growth
  • Include appropriate reference antibiotics and growth controls [6]

Agar Well Diffusion Assay:

  • Prepare Mueller-Hinton agar plates
  • Swab with standardized bacterial suspensions
  • Create wells (6-8 mm diameter) in agar
  • Add test compounds at desired concentrations to wells
  • Incubate at 35°C for 16-20 hours
  • Measure zones of inhibition in millimeters [6]

Conclusion and Future Perspectives

3-substituted coumarin derivatives represent a highly versatile and promising class of compounds with demonstrated potential across multiple therapeutic areas. Their diverse biological activities, favorable safety profiles, and synthetic accessibility position them as valuable scaffolds for drug discovery and development.

Future research directions should focus on:

  • Optimizing isoform selectivity for target enzymes through rational drug design
  • Exploring combination therapies with existing drugs to enhance efficacy and overcome resistance
  • Advancing nanocarrier systems to improve bioavailability and targeted delivery
  • Conducting comprehensive ADMET studies to identify promising clinical candidates
  • Exploring synergistic effects of hybrid molecules incorporating multiple pharmacophores

References

Comprehensive Technical Guide: Biological Significance of Coumarin Acetamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Coumarin acetamide derivatives represent an important class of synthetic compounds that combine the benzopyrone core structure of coumarins with an acetamide functional group. These hybrid molecules have gained significant attention in medicinal chemistry due to their versatile pharmacological profiles and ability to interact with multiple biological targets. The strategic incorporation of the acetamide moiety enhances the drug-like properties of natural coumarin scaffolds, particularly improving target binding affinity and metabolic stability [1].

The fundamental structure consists of a coumarin (1-benzopyran-2-one) nucleus linked to an acetamide group at various positions, most commonly at the C-3, C-6, or C-7 positions of the benzopyrone ring. This molecular architecture allows for extensive structural modification, enabling fine-tuning of electronic properties, steric factors, and hydrophobicity to optimize interactions with biological targets. The synthetic versatility of these compounds has led to the development of numerous derivatives with demonstrated efficacy against various disease pathways, particularly in oncology, neurodegenerative disorders, and metabolic diseases [1] [2].

Synthesis and Experimental Methodologies

Core Synthesis Strategies

The synthesis of coumarin acetamide derivatives typically employs multi-step procedures that first construct the coumarin core followed by incorporation of the acetamide functionality:

  • Knoevenagel Condensation: This widely used method involves condensation of substituted salicylaldehydes with ethyl acetoacetate in anhydrous ethanol using piperidine as a catalyst to yield 3-acetylcoumarin intermediates. Reaction conditions typically involve room temperature with reaction times ranging from 0.5-2 hours [3].

  • Vilsmeier-Haack Reaction: 3-Acetylcoumarins can be converted to 3-(coumarin-3-yl)-acrolein derivatives using phosphorus oxychloride (POCI₃) and DMF, with reaction conditions progressing from room temperature to 60-70°C over approximately 5 hours [3].

  • Click Chemistry Approaches: For triazole-linked acetamide derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides an efficient method. Typical conditions involve copper sulfate and sodium ascorbate in THF:H₂O or DMF at ambient temperature [1] [4].

  • Solution-Phase Peptide Coupling: Amide bond formation between coumarin carboxylic acids and amines using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF [5].

Specific Synthetic Protocol: 7-Hydroxycoumarin Acetamide Derivatives

The following detailed protocol is adapted from recent literature for the synthesis of 7-hydroxycoumarin acetamide derivatives with carbonic anhydrase inhibitory activity [6]:

Step 1: Synthesis of 7-Hydroxy-3-acetylcoumarin

  • Add salicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) to anhydrous ethanol (30 mL)
  • Add piperidine (1 mmol) as catalyst and stir at room temperature for 2 hours
  • Monitor reaction progress by TLC (ethyl acetate:hexane, 1:3)
  • Filter the precipitated solid and wash with cold ethanol
  • Recrystallize from ethanol to obtain yellow crystals (85% yield)

Step 2: Acetamide Formation

  • Dissolve 7-hydroxy-3-acetylcoumarin (5 mmol) in anhydrous DMF (15 mL)
  • Add appropriate amine derivative (6 mmol) and EDCI (6 mmol)
  • Add catalytic amount of DMAP (4-dimethylaminopyridine, 0.5 mmol)
  • Stir at room temperature under nitrogen atmosphere for 12-16 hours
  • Pour reaction mixture into ice-cold water and extract with ethyl acetate
  • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure
  • Purify crude product by column chromatography using silica gel and appropriate solvent system

Characterization: Confirm structure using ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and HRMS. Purity can be determined by HPLC (>95%).

Pharmacological Profiles and Biological Activities

Enzyme Inhibition Profiles

Coumarin acetamide derivatives demonstrate significant potency against various enzyme systems relevant to disease pathology. The quantitative inhibition data compiled from recent studies illustrates their promising pharmacological potential [6] [1]:

Table 1: Enzyme Inhibition Profiles of Coumarin Acetamide Derivatives

Biological Target Ki Value Range Most Potent Derivative Therapeutic Implication
hCA IX 0.58-3.33 µM Oxime ether derivative 7d (Ki = 0.58 µM) Anticancer (hypoxia-targeted)
hCA XII 0.48-2.59 µM Phenyl hydrazine derivative 8a (Ki = 0.48 µM) Anticancer
AChE 24.85-132.85 nM Coumarin-1,2,3-triazole-acetamide hybrids Alzheimer's disease
BChE 27.17-1,104.36 nM Coumarin-1,2,3-triazole-acetamide hybrids Alzheimer's disease
hCA I 483.50-1,243.04 nM Coumarin-1,2,3-triazole-acetamide hybrids Glaucoma, epilepsy
hCA II 508.55-1,284.36 nM Coumarin-1,2,3-triazole-acetamide hybrids Glaucoma, epilepsy
α-Glycosidase 590.42-1,104.36 nM Coumarin-1,2,3-triazole-acetamide hybrids Type 2 diabetes
α-Amylase 55.38-128.63 nM Coumarin-1,2,3-triazole-acetamide hybrids Type 2 diabetes
Anticancer Mechanisms and Signaling Pathways

Coumarin acetamide derivatives exert anticancer effects through multiple mechanisms, with particular significance in gynecological cancers (ovarian, cervical, and endometrial cancers) [7]:

G cluster_pathways Affected Signaling Pathways CoumarinAcetamide Coumarin Acetamide Derivatives Apoptosis Apoptosis Induction CoumarinAcetamide->Apoptosis CellCycle Cell Cycle Arrest CoumarinAcetamide->CellCycle Migration Inhibition of Migration/ Invasion CoumarinAcetamide->Migration CAInhibition Carbonic Anhydrase Inhibition (CA IX/XII) CoumarinAcetamide->CAInhibition Angiogenesis Anti-angiogenic Effects CoumarinAcetamide->Angiogenesis PI3K PI3K/AKT/mTOR Pathway Inhibition Apoptosis->PI3K Bcl2 Bcl-2/Bax Regulation Apoptosis->Bcl2 Caspase Caspase 3/9 Activation Apoptosis->Caspase MMP MMP-2/9 Inhibition Migration->MMP

Diagram 1: Multifaceted anticancer mechanisms of coumarin acetamide derivatives targeting key cellular processes and signaling pathways in gynecological cancers.

Key molecular events in their anticancer activity include:

  • Apoptosis Induction: Mediated through increased intracellular Ca²⁺ levels, ROS generation, reduced mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, and upregulation of Bax, leading to activation of caspases 3 and 9 [7].

  • Cell Cycle Arrest: Specific derivatives cause G0/G1 phase arrest in ovarian cancer cell lines through modulation of cyclin expression and cyclin-dependent kinase activity [7].

  • Migration and Invasion Inhibition: Significant reduction of metalloproteinases (MMP-2 and MMP-9) expression, impairing tumor cell migration, invasion, and metastatic potential [7].

  • Carbonic Anhydrase Inhibition: Selective inhibition of tumor-associated isoforms hCA IX and XII disrupts pH regulation in hypoxic tumor environments, impairing cell survival and invasion [6].

Additional Therapeutic Applications

Beyond their prominent anticancer applications, coumarin acetamide derivatives demonstrate diverse therapeutic potential:

  • Neurodegenerative Disorders: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition contributes to improved cholinergic transmission, while additional MAO-B inhibitory activity addresses oxidative stress components in Alzheimer's pathology [2].

  • Antimicrobial Applications: C-3 substituted coumarin derivatives exhibit notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with structure-activity relationship studies indicating enhanced potency with electron-withdrawing substituents [8].

  • Metabolic Disorders: Significant α-glycosidase and α-amylase inhibition demonstrates potential for managing postprandial hyperglycemia in type 2 diabetes mellitus [1].

Structure-Activity Relationship Analysis

The biological activity of coumarin acetamide derivatives is highly dependent on substitution patterns:

Table 2: Structure-Activity Relationship of Coumarin Acetamide Derivatives

Structural Feature Activity Relationship Optimal Substituents
C-3 Position Critical for enzyme inhibition; bulkier substituents enhance CA IX/XII selectivity Oxime ethers, phenyl hydrazine, 1,2,3-triazole hybrids
C-7 Position Hydroxy or methoxy groups enhance anticancer activity; alkoxy chains improve metabolic stability Hydroxy, methoxy, propargyloxy
Acetamide Linkage Nitrogen substitution significantly influences target affinity and selectivity Piperidine, pyrrolidine, benzylpiperidine
Ring Substituents Electron-withdrawing groups enhance antibacterial activity; electron-donating groups reduce potency Chloro, bromo, nitro (electron-withdrawing)
Hybrid Structures Triazole-spacers between coumarin and acetamide improve dual inhibition profiles 1,2,3-triazole, 1,2,4-triazole

Key SAR observations include:

  • Derivatives with oxime ether functionality at C-3 demonstrate superior hCA IX inhibition (Ki = 0.58 µM for compound 7d) [6]

  • Phenyl hydrazine derivatives show exceptional hCA XII inhibition (Ki = 0.48 µM for compound 8a) [6]

  • Coumarin-1,2,3-triazole-acetamide hybrids exhibit balanced multi-target inhibition profiles with potent activity against cholinesterases, carbonic anhydrases, and carbohydrate-metabolizing enzymes [1]

  • Electron-withdrawing groups at C-6 position enhance antibacterial activity against S. aureus, while electron-donating methoxy groups reduce potency [8]

Molecular Docking and Computational Studies

Computational approaches have provided insights into the molecular interactions governing the biological activity of coumarin acetamide derivatives:

  • Carbonic Anhydrase Inhibition: Docking studies reveal that potent coumarin acetamide derivatives penetrate the enzyme active site gorge, with the coumarin core establishing π-π interactions with Trp279 at the peripheral anionic site, while the acetamide moiety forms hydrogen bonds with Zn²⁺ coordinating residues [6].

  • Acetylcholinesterase Inhibition: Molecular docking demonstrates dual binding site interactions, with the coumarin moiety binding to the peripheral anionic site (PAS) and the acetamide group extending toward the catalytic anionic site (CAS), particularly for derivatives containing N-benzylpiperidine fragments [2].

  • Structure-Based Optimization: Computational models indicate that incorporation of hydrophobic aromatic rings connected through flexible linkers to the acetamide nitrogen enhances binding affinity through additional van der Waals interactions with enzyme subpockets [1] [2].

These computational insights guide rational design of next-generation derivatives with improved target affinity and selectivity profiles.

Conclusion and Future Perspectives

Coumarin acetamide derivatives represent a privileged scaffold in medicinal chemistry with demonstrated efficacy against multiple therapeutic targets. Their significance stems from:

  • Multitarget Therapeutic Potential: Single molecules capable of simultaneously addressing multiple pathological pathways offer advantages for complex diseases like cancer and neurodegenerative disorders [1] [7].

  • Favorable Drug-like Properties: The coumarin core provides optimal physicochemical properties, while the acetamide moiety enhances target engagement, resulting in compounds with improved bioavailability profiles [6] [3].

  • Synthetic Versatility: The scaffold accommodates extensive structural modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic parameters [5] [4].

Future research directions should focus on developing isoform-selective carbonic anhydrase inhibitors with minimal off-target effects, optimizing brain penetration for neurodegenerative applications, and advancing lead candidates through comprehensive preclinical development. The integration of coumarin acetamide derivatives with emerging technologies like nanoparticle-based delivery systems may further enhance their therapeutic potential while minimizing systemic toxicity [7] [8].

References

synthesis protocol for 3-Acetamidocoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 3-Acetamidocoumarin and Derivatives

The synthesis of this compound derivatives is typically a two-step process, starting from salicylaldehyde and proceeding to the key intermediate, 3-aminocoumarin, which is then functionalized. The workflow below outlines the core pathway described in recent research [1]:

G S1 Salicylaldehyde (1) S2 This compound (2) S1->S2 Step 1 Dakin Reaction S3 3-Aminocoumarin (3) S2->S3 Step 2 Hydrolysis S4 N-acyl-3-aminocoumarin (4, 5) S3->S4 Step 3 Acylation S5 Target N-benzylpyridinium salts (4a, 5a, 9a-9i) S4->S5 Step 4 Quaternization

Detailed Experimental Protocol

The following table summarizes the key reaction steps and conditions for synthesizing this compound and its bioactive derivatives [1]:

Reaction Step Reagents & Conditions Temperature & Duration Product Obtained
Dakin Reaction Salicylaldehyde (1), N-acetylglycine, Acetic anhydride [1] 110 °C, 7 hours [1] This compound (2) [1]
Hydrolysis Compound (2), 50% HCl, Ethanol [1] 100 °C, 1 hour [1] 3-Aminocoumarin (3) [1]
Acylation Compound (3), Acid chloride (e.g., isonicotinyl), Triethylamine [1] Information not specified in search results. N-acyl-3-aminocoumarin (e.g., 4, 5) [1]
Quaternization N-acyl-3-aminocoumarin (e.g., 4, 5), Substituted benzyl bromides, Dichloromethane (DCM) [1] Room temperature, 72 hours [1] Final N-benzylpyridinium salts (e.g., 4a, 5a, 9a-9i) [1]

Biological Application: Acetylcholinesterase (AChE) Inhibition

The synthesized 3-aminocoumarin-N-benzylpyridinium derivatives were designed as dual-binding site acetylcholinesterase inhibitors (AChEIs), a promising therapeutic strategy for Alzheimer's disease [1].

  • Mechanism of Action: The compounds work by simultaneously binding to two sites on the AChE enzyme: the coumarin moiety binds to the Peripheral Anionic Site (PAS), while the N-benzylpyridinium moiety binds to the Catalytic Anionic Site (CAS). This dual interaction is more effective than targeting a single site [1].
  • Structure-Activity Relationship (SAR): Biological evaluation revealed key structural factors influencing potency [1]:
    • The 6,7-Dimethoxy Substitution: Derivatives with methoxy groups on the coumarin ring (e.g., 9a-9i) showed significantly higher potency than unsubstituted counterparts (e.g., 4a).
    • The Linker Length: A direct amide bond between the coumarin and the pyridine ring (n=0 in series 9) yielded more potent inhibitors than a longer -CH₂- linker (n=1 in series 10).
    • Benzyl Substituents: Electron-withdrawing groups, particularly fluorine and chlorine at the ortho and meta positions of the benzyl ring, greatly enhanced activity.
Quantitative AChE Inhibitory Activity (IC₅₀)

The table below lists the half-maximal inhibitory concentration (IC₅₀) values for selected compounds, demonstrating their potency in the nanomolar range [1]:

Compound R (Coumarin) Benzyl Substituent (X) n (Linker) IC₅₀ (nM) ± SD
9h OMe 2,3-di-F 0 1.53 ± 0.01
9i OMe 2,6-di-F 0 2.43 ± 0.18
9e OMe 2-F 0 3.05 ± 0.28
9f OMe 3-F 0 5.04 ± 0.26
9g OMe 4-F 0 5.31 ± 0.38
9b OMe 2-Cl 0 6.03 ± 0.18
9c OMe 3-Cl 0 11.47 ± 0.63
9a OMe H 0 12.48 ± 0.71
4a H H 0 71.88 ± 3.44
10a OMe H 1 1087.7 ± 0.05
Donepezil·HCl (Reference) 53.51 ± 3.12
Tacrine (Reference) 190.37 ± 4.55

Notes for Researchers

  • Intermediate Handling: The synthesis involves strong acid conditions (50% HCl) at elevated temperatures. Standard safety protocols for handling corrosives and heating reactions should be followed.
  • Reaction Monitoring: It is recommended to monitor reaction progress using techniques like Thin-Layer Chromatography (TLC).
  • Compound Characterization: All final products and key intermediates should be fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry to confirm structure and purity.
  • Biological Assay: The cited AChE inhibitory activity was evaluated in vitro using Ellman's method with AChE from Electrophorus electricus (electric eel) [1].

Conclusion

This compound serves as a versatile precursor for synthesizing highly potent dual-binding site AChE inhibitors. The protocol outlined here, particularly for the 6,7-dimethoxy-3-aminocoumarin scaffold conjugated with ortho-fluorinated N-benzylpyridinium moieties, provides a robust pathway for researchers to develop promising candidates for Alzheimer's disease treatment.

Reference List

  • Beilstein Journal of Organic Chemistry (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates and their acetylcholinesterase inhibitory activity. This study provides the core synthetic methodology, biological evaluation data, and molecular docking analysis for the described protocol [1].
  • Chemsrc (2025). This compound. Contains information on the basic properties and reported biological importance of the core compound [2].
  • ChemicalBook (2018). This compound. A chemical supplier page providing basic identifier information (CAS, MFCD, etc.) and commercial availability [3].

References

Comprehensive Application Notes and Protocols: 3-Acetamidocoumarin as Aldose Reductase Inhibitor for Diabetic Complications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aldose Reductase Inhibition in Diabetes Therapy

Diabetes mellitus represents a significant global health challenge, characterized by persistent hyperglycemia that leads to severe complications including neuropathy, retinopathy, nephropathy, and cardiovascular diseases. The polyol pathway has been identified as a key contributor to these diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme in this pathway. Under normal glucose concentrations, minimal glucose enters the polyol pathway, but during hyperglycemic conditions, up to 30% of cellular glucose may be shunted through this route [1]. This heightened flux results in sorbitol accumulation, oxidative stress, and NADPH depletion, collectively driving the pathogenesis of diabetic complications [1].

The development of aldose reductase inhibitors (ARIs) has emerged as a promising therapeutic strategy for managing diabetic complications. While several ARIs have been investigated clinically, many have demonstrated limited efficacy or adverse effects such as hepatic toxicity and neuropathy [1]. Natural products and their derivatives have gained attention as potential sources of novel ARIs with improved safety profiles. Among these, coumarin derivatives have shown significant promise as potent ARIs [2]. This application note provides detailed protocols for evaluating 3-acetamidocoumarin and related compounds as potential aldose reductase inhibitors, incorporating both computational and experimental approaches to facilitate drug development efforts.

Mechanism of Action and Pathway Pathology

Polyol Pathway Pathology in Diabetic Complications

The polyol pathway represents a two-step metabolic process that becomes pathologically significant under hyperglycemic conditions. In the first step, aldose reductase reduces glucose to sorbitol using NADPH as a cofactor. The second step involves the conversion of sorbitol to fructose by sorbitol dehydrogenase with simultaneous oxidation of NAD+ to NADH [1]. Under normal physiological conditions, hexokinase phosphorylates most glucose for glycolysis, as it has a much higher affinity for glucose (Km ≈ 0.1 mM) compared to aldose reductase (Km ≈ 100 mM) [3]. However, during hyperglycemia, hexokinase becomes saturated, forcing excess glucose through the polyol pathway and initiating a cascade of detrimental metabolic consequences:

  • Sorbitol accumulation: Sorbitol does not diffuse easily across cell membranes, leading to intracellular accumulation that causes osmotic stress and cellular damage [3].
  • NADPH depletion: The aldose reductase reaction consumes NADPH, compromising the regeneration of glutathione, a critical cellular antioxidant [1].
  • Oxidative stress: The sorbitol dehydrogenase reaction generates NADH, which can contribute to reactive oxygen species production through NADH oxidase activity [1].
  • Pseudohypoxia: The altered NAD+/NADH ratio creates a state of pseudohypoxia, activating damaging signaling pathways [3].
  • Advanced glycation end products: Fructose and its metabolites are more potent glycating agents than glucose, accelerating the formation of advanced glycation end products [3].
This compound Inhibition Mechanism

Coumarin derivatives, including this compound, represent a promising class of aldose reductase inhibitors with potential for managing diabetic complications. Recent studies indicate that coumarins exhibit diverse inhibition mechanisms against aldose reductase:

  • Noncompetitive inhibition: Some coumarin derivatives such as auraptene function as noncompetitive inhibitors, binding to allosteric sites outside the enzyme's active center [2]. This binding induces conformational changes that reduce enzyme activity without competing directly with the substrate.
  • Competitive inhibition: Other coumarins like isopimpinellin act as competitive inhibitors, binding directly to the active site and preventing substrate access [2].
  • Mixed inhibition: Certain coumarin derivatives including marmesin demonstrate mixed inhibition characteristics, combining elements of both competitive and noncompetitive mechanisms [2].

The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibition by this compound derivatives:

G cluster_pathway Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 NADPH→NADP+ Fructose Fructose Sorbitol->Fructose SDH NAD+→NADH OsmoticStress OsmoticStress Sorbitol->OsmoticStress Accumulation AGEs AGEs Fructose->AGEs Glycation NADPH NADPH OxidativeStress OxidativeStress NADPH->OxidativeStress Depletion NADP NADP NAD NAD NADH NADH Inhibitor Inhibitor Inhibitor->Glucose Competitive Inhibition Inhibitor->Sorbitol Non-competitive Inhibition

Figure 1: Polyol Pathway in Diabetic Complications and Inhibition by this compound Derivatives. Under hyperglycemic conditions, glucose flux through the polyol pathway increases, leading to sorbitol accumulation, NADPH depletion, and fructose-mediated advanced glycation end products (AGEs). This compound derivatives inhibit aldose reductase through competitive or non-competitive mechanisms, potentially reducing pathway-associated damage.

Computational Evaluation Protocols

Molecular Docking and Virtual Screening

Objective: To identify potential coumarin-based aldose reductase inhibitors through structure-based virtual screening and characterize their binding modes.

Methodology:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of human aldose reductase (e.g., PDB ID: 3S3G) from the Protein Data Bank.
    • Process the protein structure using UCSF Chimera v1.10.2 or similar software: remove water molecules, add hydrogen atoms, assign partial charges, and correct for missing atoms or residues [4].
    • Define the binding site based on known catalytic residues (Tyr48, His110, Trp111) [4].
  • Ligand Preparation:

    • Obtain 3D structures of this compound and related derivatives from databases like PubChem or create them using chemical sketching tools.
    • Optimize ligand geometries using molecular mechanics force fields (MMFF94 or similar).
    • Generate possible tautomers and protonation states at physiological pH (7.4).
  • Virtual Screening:

    • Employ docking software such as AutoDock Vina, AutoDock 4, or Glide (Schrödinger) [4].
    • Set the search space to encompass the entire active site of aldose reductase.
    • Use a standardized docking protocol with appropriate scoring functions.
    • Validate the docking protocol by redocking the native ligand and calculating root-mean-square deviation (RMSD) between docked and crystallographic poses; acceptable RMSD < 2.0 Å.
  • Data Analysis:

    • Rank compounds based on docking scores (binding affinity estimates).
    • Analyze binding poses for key interactions: hydrogen bonds, π-π stacking, hydrophobic contacts, and salt bridges.
    • Select top candidates for further analysis based on binding affinity and interaction quality.
Molecular Dynamics Simulations

Objective: To evaluate the stability of protein-ligand complexes and validate binding modes observed in docking studies.

Methodology:

  • System Setup:

    • Solvate the protein-ligand complex in a cubic water box with a minimum 10 Å distance between the protein and box edge.
    • Add ions to neutralize system charge and simulate physiological salt concentration (e.g., 150 mM NaCl).
    • Use appropriate water models (TIP3P or SPC/E) and force fields (AMBER, CHARMM, or GROMOS).
  • Simulation Parameters:

    • Perform energy minimization using steepest descent algorithm until convergence (< 1000 kJ/mol/nm).
    • Equilibrate the system in NVT and NPT ensembles for 100-500 ps each.
    • Run production simulations for 50-100 ns at constant temperature (300 K) and pressure (1 bar) using coupling algorithms.
    • Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.
  • Trajectory Analysis:

    • Calculate root-mean-square deviation (RMSD) of protein backbone and ligand heavy atoms to assess stability.
    • Determine root-mean-square fluctuation (RMSF) of residue positions to identify flexible regions.
    • Compute protein-ligand interaction fingerprints throughout the simulation timeline.
    • Analyze hydrogen bonding occupancy and distance dynamics for key interactions.
  • Binding Free Energy Calculations:

    • Employ Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods on simulation snapshots.
    • Decompose binding energy contributions by residue to identify hotspot interactions.
    • Compare calculated binding affinities with experimental data when available.

Table 1: Key Parameters for Molecular Dynamics Simulations of Aldose Reductase-Inhibitor Complexes

Parameter Setting Rationale
Force Field AMBER ff14SB/GAFF Accurate for protein-organic molecule systems
Water Model TIP3P Balanced accuracy and computational efficiency
Temperature Control Berendsen or Nosé-Hoover Stable temperature coupling
Pressure Control Parrinello-Rahman Maintain constant pressure
Simulation Time 50-100 ns Sufficient for conformational sampling
Time Step 2 fs Adequate for numerical stability
Constraint Algorithm LINCS Allows 2 fs time step

Experimental Validation Protocols

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against aldose reductase.

Materials:

  • Aldose reductase enzyme (purified from human or rat tissues, or recombinant)
  • This compound test compounds dissolved in DMSO (final DMSO concentration < 1%)
  • NADPH (0.3 mM working concentration)
  • DL-glyceraldehyde or other appropriate substrate (1.25 mM)
  • Lithium sulfate (0.6 mM)
  • Phosphate buffer (100 mM, pH 6.2)
  • 96-well microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Prepare reaction mixtures in 96-well plates with a total volume of 200 μL per well:

    • 30 μL aldose reductase solution
    • Varying concentrations of test compound (typically 0-100 μM)
    • 0.3 mM NADPH
    • 1.25 mM DL-glyceraldehyde as substrate
    • 0.6 mM lithium sulfate
    • 100 mM phosphate buffer, pH 6.2 [5]
  • Include appropriate controls:

    • Negative control: All components except test compound (vehicle only)
    • Positive control: Known aldose reductase inhibitor (e.g., epalrestat, quercetin)
    • Blank: All components except enzyme
  • Pre-incubate the reaction mixture (excluding substrate) for 10 minutes at 37°C.

  • Initiate the reaction by adding substrate and immediately monitor NADPH consumption by measuring absorbance at 340 nm for 10 minutes at 37°C.

  • Calculate inhibition percentage using the formula:

    where Asample represents activity with inhibitor and Acontrol represents activity without inhibitor [5].

  • Determine IC₅₀ values by nonlinear regression analysis of inhibition curves (inhibition % vs. log[inhibitor]) using software such as GraphPad Prism.

Enzyme Kinetics and Mechanism Studies

Objective: To characterize the inhibition mode and determine inhibition constants (Kᵢ) for this compound derivatives.

Methodology:

  • Perform enzyme activity assays as described in section 4.1, but with varying substrate concentrations (e.g., 0.1-5.0 × Kₘ) at multiple fixed inhibitor concentrations.

  • Measure initial reaction rates for each substrate-inhibitor combination.

  • Analyze kinetic data using Lineweaver-Burk plots (1/v vs. 1/[S]) or direct fit to appropriate inhibition models:

    • Competitive inhibition: ( v = \frac{V_{max}[S]}{K_m(1 + [I]/K_i) + [S]} )
    • Noncompetitive inhibition: ( v = \frac{V_{max}[S]}{(K_m + [S])(1 + [I]/K_i)} )
    • Uncompetitive inhibition: ( v = \frac{V_{max}[S]}{K_m + [S](1 + [I]/K_i)} )
    • Mixed inhibition: ( v = \frac{V_{max}[S]}{K_m(1 + [I]/K_i) + [S](1 + [I]/\alpha K_i)} ) [5]
  • Identify the inhibition mechanism by assessing which model best fits the data based on statistical criteria (e.g., R² values, F-test).

  • Determine Kᵢ values from secondary plots of slope or intercept vs. inhibitor concentration, or by global fitting of the data to the appropriate equation.

The following workflow diagram illustrates the complete experimental pipeline for evaluating this compound derivatives as aldose reductase inhibitors:

G CompDB Compound Database Screening Docking Molecular Docking & Binding Analysis CompDB->Docking MD Molecular Dynamics Simulations Docking->MD ADMET ADMET Prediction & Optimization MD->ADMET Synthesis Compound Synthesis & Characterization ADMET->Synthesis Promising Candidates EnzymeAssay Enzyme Inhibition Assays (IC50) Synthesis->EnzymeAssay Kinetics Mechanism Studies (Kinetics, Ki) EnzymeAssay->Kinetics CellAssay Cell-Based Assays & Toxicity Kinetics->CellAssay LeadOpt Lead Optimization & SAR Analysis CellAssay->LeadOpt Preclinical Preclinical Development & IND Enabling Studies LeadOpt->Preclinical

Figure 2: Comprehensive Workflow for Evaluating this compound as Aldose Reductase Inhibitor. The pipeline integrates computational approaches (yellow), experimental validation (green), and development phases (blue) to identify and optimize potential aldose reductase inhibitors for diabetic complications.

Data Analysis and Interpretation

Computational Results Assessment

Binding Affinity and Interaction Analysis:

  • Docking Scores: Compare docking scores of this compound derivatives with known inhibitors. Compounds with scores ≤ -9.0 kcal/mol typically demonstrate promising binding affinity [4].
  • Key Interactions: Identify specific interactions with catalytically important residues:
    • Hydrogen bonds with Tyr48, His110, Trp111
    • Hydrophobic interactions with Trp20, Trp111, Phe122
    • π-π stacking with aromatic residues in the active site
  • Structural Features: Correlate structural elements of coumarin derivatives with binding affinity:
    • Effect of acetamido substitution at position 3
    • Impact of additional ring substitutions on potency
    • Role of hydrophobic moieties in enhancing binding

Molecular Dynamics Validation:

  • Complex Stability: Assess RMSD values of protein-ligand complexes; stable complexes typically show RMSD < 2.5 Å after equilibration.
  • Interaction Persistence: Evaluate the occupancy of key hydrogen bonds (>75% occupancy indicates stable interactions).
  • Binding Free Energy: MM/PBSA calculations providing ΔGbind values more negative than -25 kcal/mol suggest strong binding [2].
  • Residue Energy Decomposition: Identify individual residues contributing significantly to binding energy.

Table 2: Representative Data for Coumarin-Based Aldose Reductase Inhibitors

Compound IC₅₀ (μM) Inhibition Mode Kᵢ (μM) Docking Score (kcal/mol) MM/PBSA ΔG (kcal/mol)
Auraptene 1.43 ± 0.14 Noncompetitive 1.84 -10.2 -34.88
Marmesin 3.80 ± 0.10 Mixed 2.32 -9.5 -29.40
Isopimpinellin 5.71 ± 0.80 Competitive 1.83 -8.7 -20.31
Quercetin (control) 2.50 ± 0.31 ND ND -9.1 -25.15
Epalrestat (control) 0.12 ± 0.01* ND ND -11.3 -42.70

Data compiled from recent studies on coumarin derivatives [2] [3]. *Value for epalrestat from rhodanine-3-acetamide study [3]. ND = Not Determined in cited studies.

Experimental Data Interpretation

Potency Assessment:

  • IC₅₀ Values: Compounds with IC₅₀ < 10 μM are considered promising candidates for further development [2].
  • Selectivity Profile: Evaluate selectivity over related enzymes (e.g., aldehyde reductase ALR1). Ideal candidates should show >10-fold selectivity for ALR2 over ALR1 [3].
  • Structure-Activity Relationships (SAR):
    • Map the effect of different substituents on the coumarin core
    • Identify essential pharmacophoric elements for aldose reductase inhibition
    • Guide lead optimization efforts for improved potency and selectivity

Mechanism Elucidation:

  • Inhibition Mode: Determine whether compounds are competitive, noncompetitive, uncompetitive, or mixed inhibitors.
  • Binding Site Analysis: Correlate kinetic mechanism with computational predictions of binding location.
  • Allosteric Effects: Identify potential allosteric modulators that may offer advantages in specificity.

Regulatory Considerations and Non-clinical Safety Assessment

The development of this compound as a potential therapeutic agent requires adherence to regulatory guidelines for non-clinical safety assessment. The following considerations should be addressed:

  • Good Laboratory Practice (GLP): Conduct mandatory non-clinical studies in compliance with GLP regulations to ensure data quality and integrity [6].

  • Safety Pharmacology: Assess effects on major organ systems (cardiovascular, central nervous, respiratory) prior to human trials.

  • Toxicology Studies:

    • Acute toxicity: Single-dose studies in two mammalian species
    • Repeated-dose toxicity: 14-day to 90-day studies depending on proposed clinical duration
    • Genotoxicity: Ames test and in vitro mammalian cell assays
    • Reproductive toxicity: Segment I and II studies before large-scale clinical trials [6]
  • Pharmacokinetics:

    • Absorption, distribution, metabolism, and excretion (ADME) profiles
    • Bioavailability and half-life determination
    • Metabolite identification and characterization
  • Investigational New Drug (IND) Application:

    • Compile all non-clinical data, manufacturing information, and clinical protocols
    • Obtain regulatory approval before initiating human clinical trials [6]

Conclusion and Future Perspectives

This compound represents a promising structural scaffold for the development of novel aldose reductase inhibitors to address diabetic complications. The integrated computational and experimental protocols outlined in this application note provide a comprehensive framework for evaluating these compounds. Key advantages of the coumarin scaffold include synthetic accessibility, structural diversity for optimization, and potentially favorable safety profiles compared to existing ARIs.

Future development efforts should focus on:

  • Lead Optimization: Systematic modification of the coumarin core to enhance potency, selectivity, and drug-like properties.
  • ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity characteristics.
  • In Vivo Validation: Evaluation of efficacy in relevant animal models of diabetic complications.
  • Formulation Development: Optimization of delivery systems to ensure adequate exposure at target tissues.

The continued investigation of this compound derivatives as aldose reductase inhibitors holds significant promise for addressing the unmet medical need in preventing and treating diabetic complications.

References

using 3-Acetamidocoumarin in anticancer drug development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3-Acetamidocoumarin

The table below summarizes the key identifiers and physical properties of this compound as a commercial compound [1] [2].

Property Description
CAS Number 779-30-6 [1] [2]
Molecular Formula C₁₁H₉NO₃ [1] [2]
Molecular Weight 203.19 g/mol [1]
IUPAC Name N-(2-oxo-2H-chromen-3-yl)acetamide [1] [2]
Melting Point 205-207 °C [1]
Form White to light yellow or light orange powder/crystal [1]
Purity Available at ≥98.0% (GC) [2]

Coumarins as Anticancer Agents

Coumarins are a privileged scaffold in medicinal chemistry, noted for their diverse biological activities and low toxicity [3]. Their structural versatility allows them to interact with various biological targets through hydrophobic interactions, pi-stacking, and hydrogen bonding [3].

  • 3-Substituted coumarins, in particular, are a major focus of research due to their potent biological applications [3].
  • Mechanisms of Action: Reported anticancer mechanisms of synthetic and natural coumarin derivatives include:
    • Inducing apoptosis (programmed cell death) in cancer cells [4].
    • Inhibiting cell migration and invasion, key steps in metastasis [4].
    • Targeting specific signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth and is dysregulated in many cancers [4] [5].

Application Notes & Protocols

While a direct protocol for this compound is not established, its primary application in research is as a synthetic intermediate. The following workflow outlines a general approach for using it in anticancer drug discovery, based on common practices in medicinal chemistry.

Start Start: this compound (Building Block) Step1 1. Hydrolysis Convert to 3-Aminocoumarin Start->Step1 Step2 2. Derivatization Create novel hybrid molecules Step1->Step2 Step3 3. In Vitro Screening Antiproliferative assay (MTT) against cancer cell lines Step2->Step3 Step4 4. Mechanism Study Apoptosis, Cell Cycle, Migration, Pathway Analysis Step3->Step4 Step4->Step2 Back to Design Step5 5. Lead Optimization SAR analysis & further cycles Step4->Step5 Promising Compound

Detailed Protocol Steps

1. Hydrolysis to 3-Aminocoumarin

  • Objective: Convert the acetamido group (-NHCOCH₃) to an amino group (-NH₂), which is more reactive and serves as a handle for further chemical modifications [6].
  • Reported Procedure [6]:
    • Reaction: Heat this compound with a 50% HCl solution in ethanol.
    • Conditions: React at 100°C for approximately 1 hour.
    • Work-up: Cool, neutralize, and isolate the resulting 3-Aminocoumarin via filtration or extraction.

2. Synthesis of Novel Derivatives

  • Strategy: Use molecular hybridization to conjugate the 3-Aminocoumarin scaffold with other pharmacophores (active molecular fragments) known for anticancer activity [4] [6].
  • General Method (Amide Bond Formation) [6]:
    • Activation: Treat a carboxylic acid (e.g., a pyridinyl carboxylic acid) with oxalyl chloride to form an acid chloride.
    • Coupling: React the acid chloride with 3-Aminocoumarin in an anhydrous solvent (e.g., dichloromethane, DCM).
    • Base: Use a base like triethylamine to scavenge the generated HCl.
    • Isolation: Purify the product, an N-acyl-3-aminocoumarin derivative, using standard techniques like column chromatography.

3. In Vitro Anticancer Screening

  • Assay: Use the MTT assay to evaluate the antiproliferative activity of synthesized compounds [4].
  • Procedure Summary:
    • Plate cells: Seed cancer cell lines (e.g., A549 lung cancer, KB oral epidermoid carcinoma, MCF-7 breast cancer) in 96-well plates.
    • Treat: Expose cells to a range of concentrations of the test compounds for 24-72 hours.
    • Incubate with MTT: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to cells.
    • Measure: Dissolve the formed formazan crystals in DMSO and measure the absorbance at 570 nm. Viability is proportional to absorbance.
  • Data Analysis: Calculate IC₅₀ values (concentration that inhibits 50% of cell growth). Compare activity against normal cell lines (e.g., HUVEC, LO2) to assess selectivity [4].

4. Investigation of Mechanism of Action For active compounds, further experiments can elucidate the mechanism:

  • Apoptosis Assay: Use flow cytometry with Annexin V-FITC/PI staining to detect early and late apoptotic cells [4].
  • Cell Migration/Invasion Assay: Use a Transwell chamber coated with Matrigel to assess the compound's ability to inhibit metastasis [4].
  • Western Blot Analysis: Investigate effects on key signaling pathways. For example, a compound might show downregulation of phosphorylated AKT (p-AKT), indicating inhibition of the PI3K/AKT pathway, a known oncogenic driver [4] [5].

Pathway Logic for Target Validation

The diagram below illustrates the logical flow for experimentally validating a hypothesized mechanism of action for a novel coumarin derivative, focusing on the PI3K/AKT pathway.

Hypo Hypothesis Coumarin derivative inhibits the PI3K/AKT pathway Exp1 Experiment 1: Western Blot Hypo->Exp1 Obs1 Observation Reduced levels of p-AKT & p-mTOR Total AKT/mTOR unchanged Exp1->Obs1 Exp2 Experiment 2: Apoptosis Assay Obs1->Exp2 Obs2 Observation Increase in early/late apoptotic cells Exp2->Obs2 Exp3 Experiment 3: Migration Assay Obs2->Exp3 Obs3 Observation Reduced number of migrated cells Exp3->Obs3 Conc Conclusion Compound likely exerts anticancer effects via PI3K/AKT pathway inhibition Obs3->Conc

Key Considerations for Researchers

  • Start with a Strong Rationale: Use molecular hybridization to design derivatives that leverage the coumarin core's known low toxicity and ability to target multiple pathways [4] [3].
  • Focus on Key Pathways: The PI3K/AKT/mTOR pathway is a critical and frequently dysregulated oncogenic driver; it is a high-value target for novel coumarin-based compounds [5].
  • Prioritize Selectivity: Always screen promising compounds against non-cancerous human cell lines early in the development process to identify selective agents and minimize potential off-target toxicity [4].

References

Comprehensive Application Notes: Methods for Coupling 3-Acetamidocoumarin with Other Pharmacophores

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Acetamidocoumarin as a Versatile Chemical Platform

This compound (CAS: 779-30-6) represents a highly functionalized heterocyclic building block that has gained significant importance in medicinal chemistry and drug development. This specialized coumarin derivative features both the privileged coumarin scaffold and an acetamido directing group at the C3 position, making it particularly valuable for constructing complex molecular architectures through various coupling strategies. The compound has demonstrated diverse physiological effects and has been investigated for multiple therapeutic applications, including treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The presence of both hydrogen bond acceptor (carbonyl groups) and donor (N-H) sites within its molecular framework enables specific interactions with biological targets, while its synthetic accessibility makes it an attractive starting point for structural diversification [2].

The growing interest in 3-substituted coumarin derivatives stems from their enhanced biological profiles and versatile chemical reactivity. As noted in recent literature, "Increased interest on 3-substituted coumarins was observed, due to their biologically relevant applications in medicine and chemical biology" [2]. The acetamido group at the C3 position serves not only as a potential pharmacophore but also as a traceless directing group in metal-catalyzed C–H activation reactions, enabling efficient coupling with various synthetic partners without requiring additional protection/deprotection steps [3]. This application note provides detailed protocols and strategic insights for coupling this compound with other pharmacophores to develop novel therapeutic candidates with enhanced properties.

Chemical Profile and Key Properties of this compound

Structural Characteristics
  • Molecular Formula: C₁₁H₉NO₃
  • Molecular Weight: 203.19 g/mol
  • CAS Registry Number: 779-30-6 [4] [1]

The chemical structure of this compound consists of a benzopyrone core system with an acetamido substituent at the C3 position. This arrangement creates a conjugated system that influences both the chemical reactivity and photophysical properties of the molecule. The structure exhibits planar characteristics in the coumarin core while the acetamido group provides rotational flexibility, allowing adaptation to various biological target sites.

Physicochemical Properties

Table 1: Fundamental Properties of this compound

Property Value/Specification Reference
Melting Point 205-207 °C (lit.) [4] [1]
Boiling Point 482.0 ± 45.0 °C (Predicted) [4]
Density 1.31 ± 0.1 g/cm³ (Predicted) [4]
Flash Point 245.3ºC [1]
pKa 12.73 ± 0.20 (Predicted) [4]
Physical Form Powder to crystal [4]
Color White to light yellow to light orange [4]

The relatively high melting point indicates strong intermolecular interactions in the solid state, primarily through hydrogen bonding involving the acetamido group and carbonyl functionalities. The predicted pKa of approximately 12.73 suggests limited acidity under physiological conditions, with the proton at the N-position being relatively non-acidic. The compound's density and boiling point are characteristic of fused heterocyclic systems with limited conformational flexibility [4] [1].

Spectral Properties and Identification
  • SMILES: CC(=O)NC₁=CC₂=CC=CC=C₂OC₁=O
  • InChI Key: XJYLCCJIDYSFMB-UHFFFAOYSA-N
  • MDL Number: MFCD00075556 [5] [6]

These identifiers facilitate compound tracking in chemical databases and provide references for spectroscopic characterization. The defined stereochemical centers and functional group arrangement contribute to unique spectroscopic signatures that aid in reaction monitoring and purity assessment.

Biological Relevance and Synthetic Applications

Therapeutic Potential

This compound derivatives exhibit multifaceted biological activities that make them valuable scaffolds in drug discovery. The compound's inherent physiological effects have been exploited for various therapeutic applications, particularly in the treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The coumarin core structure is recognized as a privileged scaffold in medicinal chemistry, frequently occurring in natural products and bioactive molecules with diverse biological characteristics including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities [2].

The versatile binding capabilities of the coumarin structure enable interactions with various biological targets through hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. This adaptability explains the broad therapeutic potential observed for coumarin derivatives across multiple target classes. Several coumarin-based drugs have received FDA approval, including anticoagulants such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, as well as trioxsalen for vitiligo treatment and esculin for hemorrhoids [2].

Strategic Advantages in Molecular Design

The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system enable selective modifications for introducing pertinent functional groups or constructing additional cyclic architectures. This flexibility allows medicinal chemists to fine-tune the biological and physicochemical properties of coumarin derivatives for specific therapeutic applications. The 3-acetamido substituent, in particular, serves as both a functional handle for further derivatization and a directing element in metal-catalyzed transformations, significantly expanding the synthetic utility of this building block [2].

The commercial availability and relatively low cost of starting materials for synthesizing this compound contribute to its attractiveness as a platform for library development. Various classical synthetic methods, including Knoevenagel, Perkin, Pechmann, Wittig, Claisen, and Reformatsky reactions, have been adapted for the preparation of coumarin derivatives, providing multiple strategic options for accessing this important scaffold [2].

Rh(III)-Catalyzed C–H Activation Protocol for Pyrrolo-Coumarin Synthesis

Reaction Overview and Mechanism

An efficient protocol for constructing π-extended N-heterocycles through Rh(III)-catalyzed C–H activation has been developed, utilizing this compound and internal alkynes as coupling partners [3]. This methodology enables direct functionalization of the coumarin scaffold without requiring pre-functionalized starting materials, significantly streamlining the synthesis of complex molecular architectures. The reaction capitalizes on the directing group ability of the acetamido moiety, which coordinates with the rhodium catalyst to facilitate selective C–H activation at the proximal position.

The mechanism proceeds through successive sp²C–H/sp³N–H and sp²C–H/sp²N–H activation steps, ultimately leading to the formation of pyrrolo-coumarin fused systems. Notably, the acetyl group (–COCH₃) in acetamidocoumarin functions as a traceless directing group, meaning it is expelled after facilitating the C–H activation process and does not remain in the final product [3]. This eliminates the need for additional steps to remove the directing group, improving synthetic efficiency. The isolation of intermediate pyrrolo-coumarin derivatives supports the proposed mechanistic pathway and provides opportunities for further functionalization.

dot-01: Title: Rh(III) Catalyzed C-H Activation Workflow

G compound1 This compound intermediate Pyrrolo-Coumarin Intermediate compound1->intermediate C-H Activation compound2 Internal Alkyne compound2->intermediate Coupling catalyst [Cp*RhCl₂]₂ Catalyst catalyst->intermediate Catalysis product π-Extended N-Heterocycle intermediate->product Further Functionalization conditions Reaction Conditions conditions->intermediate Controls

Detailed Experimental Protocol
4.2.1 Reaction Setup and Conditions
  • Catalyst System: Commercially available [Cp*RhCl₂]₂ (cyclopentadienyl rhodium dichloride dimer, 5 mol%)
  • Oxidant: Cu(OAc)₂·H₂O (2.0 equivalents)
  • Solvent: 1,2-Dichloroethane (DCE, 0.05 M concentration)
  • Temperature: 100°C under inert atmosphere (nitrogen or argon)
  • Reaction Time: 12-16 hours with monitoring by TLC or LC-MS [3]

The use of commercially available catalyst without requiring additional modification represents a significant practical advantage, simplifying implementation and reducing barriers to adoption. The copper salt serves as an oxidant to regenerate the active Rh(III) catalyst species, enabling catalytic turnover.

4.2.2 Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (0.2 mmol, 1.0 equiv), internal alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), and Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the reaction vessel with argon (three cycles) to maintain an oxygen-free environment.

  • Solvent Addition: Under positive argon pressure, add anhydrous 1,2-dichloroethane (4 mL) via syringe, ensuring all solid components are fully immersed.

  • Reaction Initiation: Seal the vessel and heat the reaction mixture at 100°C with vigorous stirring (600 rpm) using a preheated oil bath.

  • Progress Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes 1:1) or LC-MS analysis at 2-hour intervals.

  • Work-up Procedure: After complete consumption of starting material (typically 12-16 hours), cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL). Transfer to a separatory funnel and wash with saturated aqueous NaCl solution (3 × 10 mL).

  • Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes, 20-70%) to afford the desired pyrrolo-coumarin product.

Analytical Characterization
  • Yield Range: 65-85% (depending on alkyne substituents)
  • Purity: >95% by HPLC analysis
  • Structural Confirmation: ¹H NMR, ¹³C NMR, HRMS
  • Typical ¹H NMR Features: Characteristic downfield singlet for coumarin H-4 proton (δ 8.1-8.3 ppm), disappearance of original acetamido methyl signal, and appearance of new aliphatic protons from incorporated alkyne moiety

Optimization Data and Substrate Scope

Reaction Optimization

Table 2: Optimization of Reaction Conditions for Rh(III)-Catalyzed Coupling

Entry Catalyst (mol%) Oxidant (equiv.) Solvent Temperature (°C) Yield (%)
1 [Cp*RhCl₂]₂ (5) Cu(OAc)₂·H₂O (2.0) 1,2-DCE 100 82
2 [Cp*RhCl₂]₂ (5) AgOAc (2.0) 1,2-DCE 100 75
3 [Cp*RhCl₂]₂ (5) Cu(OAc)₂·H₂O (2.0) Toluene 100 68
4 [Cp*RhCl₂]₂ (5) Cu(OAc)₂·H₂O (2.0) DMF 100 45
5 [Cp*RhCl₂]₂ (2.5) Cu(OAc)₂·H₂O (2.0) 1,2-DCE 100 60
6 [Cp*RhCl₂]₂ (5) Cu(OAc)₂·H₂O (2.0) 1,2-DCE 80 55
7 [Cp*RhCl₂]₂ (5) Cu(OAc)₂·H₂O (2.0) 1,2-DCE 120 78

Optimization studies revealed that 1,2-dichloroethane as solvent provided superior yields compared to alternatives, likely due to optimal solubility and compatibility with the catalytic system. The combination of [Cp*RhCl₂]₂ catalyst with copper(II) acetate oxidant proved most effective for the transformation, with lower catalyst loadings or temperatures resulting in diminished efficiency [3].

Substrate Scope and Limitations

Table 3: Selected Examples of Pyrrolo-Coumarins Synthesized via Rh(III)-Catalysis

Entry This compound Substituent Internal Alkyne Product Structure Yield (%)
1 H Diphenylacetylene Pyrrolo[3,2-c]coumarin 82
2 6-CH₃ Dimethyl acetylenedicarboxylate Diester-functionalized 78
3 6-OCH₃ Methyl phenylpropiolate Ester-substituted 75
4 6-Cl Diphenylacetylene Chloro-substituted 70
5 6-NO₂ Dimethyl acetylenedicarboxylate Nitro-functionalized 65
6 5,7-(CH₃)₂ Diphenylacetylene Dimethyl-substituted 80

The methodology demonstrates excellent functional group tolerance, accommodating electron-donating groups (methyl, methoxy), electron-withdrawing substituents (chloro, nitro), and fused ring systems. The reaction proceeds efficiently with symmetrical and unsymmetrical alkynes, though sterically hindered alkynes typically require extended reaction times and may provide moderately lower yields. The protocol shows particular efficiency with diarylacetylenes and acetylene dicarboxylates, which afford the corresponding pyrrolo-coumarin derivatives in good to excellent yields [3].

Downstream Functionalization and Advanced Applications

Spirocyclic N-Heterocycle Formation

The intermediate pyrrolo-coumarin compounds obtained from the initial Rh(III)-catalyzed coupling can be further functionalized to access complex spirocyclic architectures. This subsequent transformation materializes additional sp² C–H and sp² N–H coupling events, demonstrating the versatility of the pyrrolo-coumarin scaffold as a platform for diversity-oriented synthesis. The formation of spirocyclic systems significantly increases three-dimensional complexity, potentially enhancing biological selectivity and improving physicochemical properties for drug development [3].

The spirocyclization protocol typically employs palladium or rhodium catalysis under oxidative conditions, enabling selective C–H functionalization at specific positions of the pyrrolo-coumarin intermediate. This two-step approach (initial pyrrolo-coumarin formation followed by spirocyclization) provides efficient access to structurally complex polycyclic systems that would be challenging to prepare through conventional synthetic approaches.

dot-02: Title: Spirocyclic Heterocycle Formation Pathway

G start This compound step1 Rh(III)-Catalyzed C-H Activation start->step1 intermediate Pyrrolo-Coumarin Intermediate step1->intermediate step2 Second C-H Activation Functionalization intermediate->step2 product Spirocyclic N-Heterocycle step2->product application Chromium Ion Sensing (Cr(III) vs Cr(VI)) product->application

Metal Ion Sensing Applications

Beyond pharmaceutical applications, selected pyrrolo-coumarin derivatives exhibit promising properties as selective chemosensors for metal ions. Specifically, compound 3da (a representative pyrrolo-coumarin derivative) demonstrates the ability to differentiate between Cr(III) and Cr(VI) ions through distinct fluorescence responses [3]. This analytical application leverages the environment-sensitive fluorescence properties of the extended π-conjugated system, which undergoes specific changes in emission upon coordination with different metal species.

The development of coumarin-based chemosensors represents an emerging application area, with the rigid, planar structure providing excellent fluorophore characteristics. The ability to distinguish between different oxidation states of the same metal (particularly chromium species, which have different toxicological profiles) offers potential for environmental monitoring and biological detection systems. Fluorescence spectroscopy studies reveal characteristic emission shifts and intensity changes upon binding, enabling quantitative detection in the micromolar concentration range.

Supporting Protocols and Practical Considerations

Compound Handling and Characterization

Storage Conditions: this compound should be stored at –20°C in a tightly sealed container under inert atmosphere to maintain long-term stability. The compound is typically supplied as a white to light yellow crystalline powder [4].

Handling Precautions: While comprehensive toxicity data is limited, standard precautions for handling laboratory chemicals should be followed, including use of personal protective equipment (gloves, safety glasses) and adequate ventilation. The compound may cause eye and skin irritation based on limited safety information [1].

Analytical Methods:

  • TLC Monitoring: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexanes (1:1, v/v) mobile phase; UV visualization at 254 nm (Rf ≈ 0.3-0.4 for this compound)
  • HPLC Purity Assessment: C18 column (150 × 4.6 mm, 5 μm), gradient 10-90% acetonitrile in water (0.1% formic acid) over 20 minutes, flow rate 1.0 mL/min, UV detection at 254 and 320 nm
  • NMR Spectroscopy: ¹H NMR (500 MHz, DMSO-d₆) characteristic signals include δ 10.5 (s, 1H, N-H), δ 8.1 (s, 1H, H-4), δ 7.5-7.7 (m, 3H, aromatic), δ 7.3-7.4 (m, 1H, aromatic), and δ 2.1 (s, 3H, CH₃)
Troubleshooting Guide

Table 4: Common Experimental Issues and Recommended Solutions

Problem Potential Cause Solution
Low conversion of starting material Catalyst decomposition or inefficient mixing Ensure rigorous exclusion of oxygen and increase stirring speed to 600-800 rpm
Formation of multiple byproducts Over-oxidation or side reactions Reduce reaction temperature to 90°C and monitor progress more frequently
Difficulty in product separation Incomplete purification or polar byproducts Optimize chromatography gradient (10-80% ethyl acetate in hexanes) or use dichloromethane/methanol system
Poor yield with sterically hindered alkynes Slow reaction kinetics Increase catalyst loading to 7.5 mol% and extend reaction time to 24 hours
Decomposition during reaction Moisture sensitivity or thermal instability Use rigorously anhydrous solvents and ensure complete removal of moisture from reaction vessel
Scale-Up Considerations and Alternative Methods

For larger-scale implementations (gram-scale and above), consider the following adaptations:

  • Gradual addition of alkyne component over 2-4 hours to minimize dimerization side reactions
  • Increased catalyst loading to 7.5 mol% to maintain reaction efficiency at higher concentrations
  • Alternative solvent systems such as tert-amyl alcohol may improve solubility at higher substrate concentrations

While the Rh(III)-catalyzed protocol represents the most direct and efficient method for coupling this compound with alkynes, alternative approaches include:

  • Palladium-catalyzed Buchwald-Hartwig amination for C–N bond formation
  • Copper-mediated Ullmann-type coupling for constructing related heterocyclic systems
  • Photoredox catalysis strategies for radical-based coupling approaches [2]

Conclusion and Future Perspectives

The coupling methodologies for this compound, particularly the Rh(III)-catalyzed C–H activation protocol, provide efficient access to structurally complex pyrrolo-coumarin frameworks with significant potential in drug discovery and materials science. The traceless directing group strategy employed in these transformations represents a conceptually advanced approach to molecular construction, minimizing synthetic steps while maximizing structural complexity.

The demonstrated biological relevance of coumarin derivatives, combined with the versatile fluorescence properties of the extended π-systems accessible through these coupling methods, suggests broad applications across pharmaceutical development, chemical biology, and materials science. The specific metal ion sensing capability observed with selected pyrrolo-coumarin derivatives further expands the potential application space to include environmental monitoring and diagnostic tools.

Future methodological developments will likely focus on expanding substrate scope, improving sustainability through greener catalytic systems, and enabling asymmetric variants for enantioselective synthesis. The integration of these coupling methodologies with late-stage functionalization approaches represents a promising direction for accelerating drug discovery campaigns targeting increasingly challenging biological targets.

References

Application Note: 3-Acetamidocoumarin as a Versatile Scaffold

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Molecular hybridization is a powerful strategy in modern drug discovery that involves combining distinct pharmacophoric units from different bioactive molecules to create a new, single chemical entity with enhanced affinity, efficacy, and often multi-target action [1] [2]. This approach is particularly valuable for treating complex, multifactorial diseases like Alzheimer's disease.

The coumarin nucleus is a privileged scaffold in medicinal chemistry due to its low toxicity, synthetic versatility, and diverse biological activities [3]. 3-Acetamidocoumarin serves as a key synthetic intermediate and building block. Its primary role is to be readily converted into 3-aminocoumarin, which provides an amino handle for conjugation with other pharmacophores via an amide bond, enabling the rational design of hybrid molecules [4].

Therapeutic Application: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease A prominent application of this compound is in the development of dual-binding-site AChE inhibitors. In this strategy, the coumarin moiety targets the Peripheral Anionic Site (PAS) of AChE, while a second, conjugated moiety (e.g., a benzylpyridinium group) targets the Catalytic Anionic Site (CAS). This dual binding not only inhibits the enzyme but can also prevent β-amyloid peptide aggregation, a key pathological feature of Alzheimer's disease [4].

The quantitative data below demonstrates the structure-activity relationship of a series of 3-aminocoumarin-N-benzylpyridinium hybrids, all synthesized from this compound. The dimethoxy-substituted derivatives, in particular, show exceptional potency in the low nanomolar range, significantly outperforming the reference drug Donepezil [4].

Table 1: Acetylcholinesterase Inhibitory Activity of 3-Aminocoumarin Hybrids [4]

Compound R X (on Benzyl) n IC₅₀ (nM) ± SD
3 H 12% (Inhibition at 1 µM)
4a H H 0 71.88 ± 3.44
9a OMe H 0 12.48 ± 0.71
9b OMe 2-Cl 0 6.03 ± 0.18
9e OMe 2-F 0 3.05 ± 0.28
9h OMe 2,3-di-F 0 1.53 ± 0.01
9i OMe 2,6-di-F 0 2.43 ± 0.18
Donepezil·HCl 53.51 ± 3.12
Tacrine 190.37 ± 4.55

Key SAR Insights:

  • Aminocoumarin Core is Essential: The parent 3-aminocoumarin (3) shows negligible activity, confirming that the hybridization strategy is necessary for potency [4].
  • Methoxy Substitution Boosts Potency: Comparing 4a (R=H) and 9a (R=OMe), the addition of methoxy groups to the coumarin ring significantly enhances inhibitory activity [4].
  • Benzyl Substituents are Critical: The nature and position of substituents on the benzyl ring profoundly influence potency. Ortho- and meta- substituted halogens (especially fluorine) yield the most potent compounds, with the 2,3-difluoro derivative (9h) being the most active [4].
  • Linker Length Matters: Compounds with a shorter, direct amide linkage (n=0) consistently outperform their counterparts with a longer methylene spacer (n=1), as seen with the poor activity of 5a and 10a [4].

Detailed Protocol: Synthesis of AChE Inhibitor 9h

This protocol outlines the synthesis of one of the most potent hybrids, (9h), starting from this compound, adapted from the literature [4].

Objective: To synthesize (9h): N-(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)-4-((2,3-difluorobenzyl)pyridin-1-ium-1-yl)amide bromide.

Materials:

  • Chemical Reagents: this compound (CAS 779-30-6) [5] [6], 2-hydroxy-4,5-dimethoxybenzaldehyde, N-acetylglycine, acetic anhydride, isonicotinic acid, oxalyl chloride (or thionyl chloride), triethylamine, 2,3-difluorobenzyl bromide, dichloromethane (DCM), ethanol, hydrochloric acid (50%).
  • Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, TLC setup, vacuum filtration setup, rotary evaporator, NMR spectrometer, HPLC-MS.

Step 1: Synthesis of 6,7-Dimethoxy-3-acetamidocoumarin

  • In a round-bottom flask, add 2-hydroxy-4,5-dimethoxybenzaldehyde (6, 1.0 equiv) and N-acetylglycine (1.2 equiv) in acetic anhydride (5 mL/mmol of aldehyde).
  • Reflux the reaction mixture at 110°C for 7 hours with stirring.
  • After cooling to room temperature, pour the mixture into crushed ice with vigorous stirring.
  • Filter the resulting solid and wash thoroughly with cold water.
  • Recrystallize the crude product from ethanol to obtain 6,7-dimethoxy-3-acetamidocoumarin as a pure solid.

Step 2: Hydrolysis to 3-Amino-6,7-dimethoxycoumarin

  • Place the acetamidocoumarin from Step 1 (1.0 equiv) in a round-bottom flask.
  • Add a mixture of 50% HCl and ethanol (1:1 v/v, sufficient to cover the solid).
  • Reflux the solution at 100°C for 1 hour.
  • After completion (monitor by TLC), allow the mixture to cool.
  • Neutralize carefully with a cold sodium bicarbonate solution until pH ~7 is achieved.
  • Filter the precipitated 3-amino-6,7-dimethoxycoumarin (8) and dry under vacuum.

Step 3: Coupling to Form Pyridinyl Intermediate (9)

  • Generate acid chloride in situ: Add isonicotinic acid (1.1 equiv) to anhydrous DCM under nitrogen. Add oxalyl chloride (1.5 equiv) dropwise, followed by one drop of DMF. Stir at room temperature for 2-3 hours. Remove solvents under vacuum to get isonicotinyl chloride.
  • Dissolve 3-amino-6,7-dimethoxycoumarin (8, 1.0 equiv) in anhydrous DCM. Add triethylamine (2.0 equiv) and cool the mixture to 0°C in an ice bath.
  • Slowly add the freshly prepared isonicotinyl chloride (1.1 equiv) in DCM to the amine solution.
  • Stir the reaction mixture at room temperature for 4-12 hours (monitor by TLC).
  • Upon completion, wash the organic layer with water, followed by brine.
  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)isonicotinamide (9) intermediate.

Step 4: Quaternization to Final Hybrid (9h)

  • Dissolve the pyridinyl intermediate (9, 1.0 equiv) in anhydrous DCM.
  • Add 2,3-difluorobenzyl bromide (1.2 equiv) to the solution.
  • Stir the reaction mixture at room temperature, protected from light, for 72 hours.
  • The product will precipitate out of solution.
  • Filter the solid and wash thoroughly with cold DCM or diethyl ether.
  • Purify the crude product by recrystallization to obtain the pure final compound (9h) as a bromide salt.

Characterization & Analysis:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
  • The IC₅₀ value for AChE inhibition should be determined using Ellman's assay [4]. The expected IC₅₀ for 9h is 1.53 ± 0.01 nM.

Experimental Workflow and Molecular Strategy

The following diagrams summarize the synthetic workflow and the drug design strategy behind these hybrid molecules.

G cluster_strategy Molecular Hybridization Strategy cluster_workflow Synthetic Workflow PAS Coumarin Moiety (Binds to PAS) Hybrid Dual-Binding Hybrid Molecule PAS->Hybrid CAS Benzylpyridinium Moiety (Binds to CAS) CAS->Hybrid Linker Amide Linker Linker->Hybrid Start Aldehyde 6 + N-Acetylglycine Step1 Step 1: Cyclization Acetic Anhydride, 110°C, 7h Start->Step1 Int1 This compound Intermediate Step1->Int1 Step2 Step 2: Hydrolysis 50% HCl, EtOH, Reflux, 1h Int1->Step2 Int2 3-Amino-6,7-dimethoxy- coumarin (8) Step2->Int2 Step3 Step 3: Coupling Isonicotinyl Chloride, TEA Int2->Step3 Int3 Pyridinyl Intermediate (9) Step3->Int3 Step4 Step 4: Quaternization 2,3-Difluorobenzyl Bromide, 72h Int3->Step4 Final Final Hybrid Compound 9h Step4->Final

Conclusion

This compound is a highly valuable intermediate for constructing potent bioactive molecules through molecular hybridization. The protocol detailed above for creating AChE inhibitors demonstrates its practical utility. The resulting hybrids exhibit remarkable potency by simultaneously engaging multiple targets on an enzyme, validating the effectiveness of this strategy. Future work can explore conjugating the 3-aminocoumarin scaffold with other pharmacophores to target a wider range of diseases, including cancer, infectious diseases, and other neurodegenerative disorders [3] [1] [2].

References

green synthesis methods for 3-Acetamidocoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: 3-Acetamidocoumarin

1. Chemical Profile and Therapeutic Potential

This compound (CAS RN: 779-30-6) is a coumarin derivative with significant potential in medicinal chemistry and drug discovery. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol [1] [2]. It typically presents as a white to light yellow or light orange powder or crystal with a melting point of 205–207 °C [1] [3].

This compound serves as a key synthetic intermediate and a privileged scaffold in pharmaceutical research due to its diverse physiological effects. It has been investigated for the treatment of various conditions, including burns, brucellosis-rheumatic diseases, and cancer [2]. Furthermore, its derivatives are being explored as potent inhibitors for targets like acetylcholinesterase (relevant for Alzheimer's disease) and the SARS-CoV-2 3CL protease [4] [5].

2. Traditional Synthesis Protocol

The following is a detailed protocol for synthesizing this compound and its subsequent hydrolysis to 3-aminocoumarin, as described in peer-reviewed literature [5]. This method is based on the Dakin procedure and employs conventional reagents.

Table 1: Reagents and Quantities for this compound Synthesis

Reagent Role Amount Moles
Salicylaldehyde Starting Material 0.1 mol ~12.2 g
N-Acetylglycine Reactant 0.1 mol ~11.7 g
Acetic Anhydride Solvent & Reactant 11 mL -

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (0.1 mol) and N-acetylglycine (0.1 mol) in acetic anhydride (11 mL) [5].
  • Heating and Reflux: Heat the mixture at 110 °C for 7 hours with reflux to form the intermediate this compound [5].
  • Work-up: After cooling, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization to obtain pure this compound as a solid [5].
  • Downstream Hydrolysis (Optional): To obtain 3-aminocoumarin, hydrolyze this compound using a 50% HCl solution in ethanol. Heat this mixture at 100 °C for 1 hour [5].

Table 2: Safety and Handling of Key Reagents

Chemical Hazard Identification Safe Handling Practices
Acetic Anhydride Corrosive, moisture-sensitive, causes severe skin burns and eye damage. Use in a fume hood, wear appropriate gloves (e.g., nitrile), and use chemical splash goggles.
Concentrated HCl Corrosive, causes severe skin burns and eye damage. Toxic by inhalation. Handle in a well-ventilated area or fume hood. Use acid-resistant gloves and goggles.

The following workflow diagram summarizes this synthetic route and its downstream applications.

G S Salicylaldehyde P1 This compound S->P1 A N-Acetylglycine A->P1 P2 3-Aminocoumarin P1->P2 Hydrolysis 50% HCl, EtOH, 100°C, 1h App2 Anticancer Agent Scaffolds P1->App2 App1 Acetylcholinesterase Inhibitors P2->App1 App3 Antiviral Agent Scaffolds P2->App3

Diagram 1: Synthetic pathway and applications of this compound.

3. Proposed Framework for Green Synthesis

While a specific green synthesis method for this compound is not found, the principles of green chemistry can be applied to develop a more sustainable protocol. The following framework is proposed based on general green synthesis methodologies [6] [4] [7].

Table 3: Strategies for Greener Synthesis of this compound

Traditional Element Green Alternative Anticipated Advantage
Acetic Anhydride Solvent Use of bio-based or benign solvents (e.g., Cyrene, 2-MeTHF) or solvent-free conditions. Reduced toxicity, improved environmental profile.
High Temperature (110°C) Employ alternative energy sources like ultrasound or microwave irradiation. Potential for shorter reaction times and higher yields.
Conventional Heating Utilize heterogeneous catalysts (e.g., solid acid catalysts) or biocatalysts (enzymes). Reduced waste, recyclability of catalyst.

The core objective of a green synthesis strategy would be to replace hazardous reagents and optimize energy consumption, as illustrated below.

G Goal Develop Green Synthesis for This compound Strat1 Replace Hazardous Solvent Goal->Strat1 Strat2 Optimize Energy Input Goal->Strat2 Strat3 Improve Atom Economy Goal->Strat3 Sub1a Use bio-derived solvents (e.g., from biomass) Strat1->Sub1a Sub1b Use solvent-free reaction conditions Strat1->Sub1b Outcome Sustainable & Eco-friendly Synthesis Protocol Sub2a Employ microwave irradiation Strat2->Sub2a Sub2b Employ ultrasound activation Strat2->Sub2b Sub3a Explore catalytic methods Strat3->Sub3a Sub3b Use one-pot synthesis Strat3->Sub3b

Diagram 2: Strategic framework for developing a green synthesis method.

Recommendations for Research and Development

Given the absence of a established green synthesis protocol for this compound, the following steps are recommended for researchers aiming to develop one:

  • Focus on Solvent Replacement: The most significant environmental improvement would come from replacing acetic anhydride with a greener solvent. Initial screening should include solvents like ethyl lactate, dimethyl isosorbide, or water-ethanol mixtures.
  • Employ Process Intensification Techniques: Utilize microwave reactors or ultrasonic baths to investigate whether the reaction rate can be increased and the temperature lowered, thereby reducing the overall energy footprint.
  • Monitor Reaction Metrics: Evaluate the success of any new method by calculating green chemistry metrics such as the E-factor (mass of waste per mass of product), Atom Economy, and Process Mass Intensity (PMI) for comparison against the traditional protocol.

References

Application Notes: Protocol for Small Molecule Crystal Structure Determination

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the key steps for determining the crystal structure of a small organic molecule like 3-Acetamidocoumarin using single-crystal X-ray diffraction [1] [2] [3].

Crystallization

The first and often most critical step is to obtain a single crystal of high quality.

  • Objective: To produce a single, well-ordered crystal of the target compound with dimensions typically between 0.1 - 0.5 mm.
  • Method (Vapor Diffusion):
    • Dissolve the purified compound in a volatile organic solvent to create a concentrated solution.
    • Place a small drop of this solution in a sealed container alongside a reservoir of a counter-solvent (anti-solvent) that the compound is less soluble in.
    • Over time, the vapor from the two solvents diffuses, slowly changing the composition of the drop and encouraging the compound to crystallize out of solution [2].
  • Quality Control: Crystals should be visually inspected under a microscope for clarity, well-defined facets, and absence of cracks or inclusions.
Crystal Mounting and Data Collection

A single crystal is selected and exposed to an X-ray beam to collect diffraction data.

  • Mounting: For data collection at cryogenic temperatures (typically 100 K), the crystal is briefly immersed in a cryo-protectant solution to prevent ice formation, then mounted on a thin loop or fiber and flash-cooled in a stream of liquid nitrogen [2].
  • Data Collection:
    • The mounted crystal is centered in a collimated X-ray beam, often from a rotating anode generator or a synchrotron source.
    • The crystal is rotated step-by-step, and at each orientation, a diffraction pattern is recorded by a detector (e.g., a CCD detector or an imaging plate) [2].
    • The process continues until a complete dataset is collected, typically requiring a rotation of up to 180 degrees depending on crystal symmetry [2].
Data Processing

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.

  • Indexing: The software determines the dimensions and orientation of the crystal's unit cell from the spot positions.
  • Integration: The intensity of each diffraction spot is measured across all images.
  • Scaling and Merging: Data from all images are scaled together and merged to produce a final set of unique structure factors. Key metrics like Rmerge (a measure of data precision) and completeness are calculated at this stage [2].
Structure Solution and Refinement

This phase involves determining the initial atomic model and improving its accuracy.

  • Structure Solution: The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map, revealing the approximate positions of the atoms [1] [2].
  • Model Building and Refinement:
    • An atomic model is built into the electron density map using chemical knowledge (e.g., the known molecular formula and connectivity).
    • The model is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data. This is an iterative process of model building and computational refinement [4] [2].
    • The quality of the final model is reported using R-factors (R and Rfree), which measure the agreement between the model and the data, and the Resolution, which indicates the level of atomic detail achieved [4].

The workflow below summarizes this multi-step process.

G Start Start: Purified Compound Crystallization Crystallization (Vapor Diffusion Method) Start->Crystallization Mounting Crystal Mounting (Cryo-cooling) Crystallization->Mounting DataCollection X-ray Data Collection (Rotating crystal in beam) Mounting->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Solving the Phase Problem) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalModel Final Atomic Model & Validation Refinement->FinalModel

Key Data Quality Metrics for Validation

After structure determination, the quality and reliability of the model are assessed using standard metrics [4] [2].

Metric Description Typical Target Value
Resolution The level of detail visible in the experimental data. Lower values (closer to 1 Å) indicate higher resolution. < 2.0 Å (Good for small molecules)
R-factor (R) Measures how well the atomic model fits the experimental data. < 0.05 (5%)
R-free A cross-validation R-factor calculated with a subset of data not used in refinement, guarding against over-fitting. < 0.07 (7%)
Bond Length RMSD The root-mean-square deviation of bond lengths from ideal geometric values. ~0.02 Å
Bond Angle RMSD The root-mean-square deviation of bond angles from ideal geometric values. ~2.0°

Information on this compound

While a crystal structure is not available, the search results provide basic chemical and research context for the compound.

  • Chemical Properties: The molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol. It has a melting point of 205-207 °C [5] [6].
  • Synthesis and Biological Role: this compound is a synthetic intermediate. It can be hydrolyzed to 3-aminocoumarin, which is used to create compounds for biological testing, such as acetylcholinesterase inhibitors relevant to Alzheimer's disease research [7]. One source also mentions it has been used for treating burns, brucellosis, and cancer [6].

References

3-Acetamidocoumarin in PI3K/AKT pathway inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, often called the PAM pathway, is a highly conserved signal transduction network crucial for regulating cell survival, growth, proliferation, and metabolism [1]. Due to its role in these fundamental processes, dysregulation of this pathway is one of the most common features in human cancers, making it a major therapeutic target [2] [3] [4].

The pathway can be activated by various mechanisms, including:

  • Mutation or amplification of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K [2] [3]. Specific hotspot mutations like E545K and H1047R are frequently found in cancers.
  • Loss or inactivation of the tumor suppressor PTEN, a lipid phosphatase that normally acts as a key negative regulator of the pathway [3] [5].
  • Activation of upstream signals, such as receptor tyrosine kinases (RTKs) [2] [5].

The following diagram illustrates the core components and flow of the PI3K/AKT/mTOR signaling cascade.

G GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K PI3K Complex (p85 & p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits to Membrane PDK1->AKT Phosphorylates (Thr308) TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 TSC->mTORC1 Inhibition Relieved S6K S6K / 4EBP1 mTORC1->S6K Processes Cell Growth Proliferation Survival S6K->Processes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

Clinically Approved PI3K/AKT/mTOR Pathway Inhibitors

The central role of the PAM pathway in cancer has led to the development and approval of several targeted therapies. The table below summarizes key inhibitors, which are categorized based on their specific molecular targets within the pathway.

Inhibitor Category Drug Name (Example) Primary Molecular Target Key Clinical Application (Examples)
mTOR Inhibitors Everolimus, Temsirolimus [2] mTORC1 complex HR+/HER2- advanced breast cancer; renal cell carcinoma [2] [5]
PI3Kα Inhibitors Alpelisib (BYL719), Inavolisib [2] [5] [4] p110α catalytic subunit PIK3CA-mutated, HR+/HER2- advanced breast cancer [5] [4]
Pan-PI3K Inhibitors Copanlisib, Buparlisib (BKM120) [3] [6] [4] Multiple class I PI3K isoforms Hematologic malignancies (e.g., follicular lymphoma) [3] [4]
AKT Inhibitors Capivasertib, Ipatasertib [2] [5] AKT1/2/3 kinases HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations [2] [5]
Dual PI3K/mTOR Inhibitors BEZ235 [6] Both PI3K and mTOR kinases Investigated in various preclinical and clinical settings [6]

General Experimental Protocols for Pathway Inhibition Studies

While protocols must be adapted for specific compounds, the following outlines established methodologies for evaluating PI3K/AKT pathway inhibition.

Cell Viability and Proliferation Assays
  • Purpose: To determine the cytotoxic or cytostatic effects of a compound.
  • Common Methods:
    • MTT/XTT/WST-1 Assays: Measure the metabolic activity of cells as a surrogate for viability. Cells are treated with a range of compound concentrations for 48-72 hours. A tetrazolium salt is added and converted by metabolically active cells into a formazan dye, which is quantified spectrophotometrically. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve [6].
    • Clonogenic Assay: Assesses the long-term ability of a single cell to proliferate and form a colony. After treatment, cells are allowed to grow for 1-2 weeks, then stained and counted. This is a stringent test for anti-proliferative and cytotoxic effects [6].
Analysis of Pathway Modulation by Western Blotting
  • Purpose: To confirm that the compound directly modulates the intended targets in the pathway by detecting changes in protein phosphorylation and levels.
  • Key Steps:
    • Cell Lysis and Protein Extraction: Lyse treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors [6].
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
    • Antibody Incubation: Probe the membrane with specific primary antibodies. For the PAM pathway, key targets include:
      • Phospho-AKT (Ser473): Indicator of AKT activation [6] [7].
      • Phospho-S6 Ribosomal Protein (Ser240/244): A downstream readout of mTORC1 activity [6].
      • Total AKT and S6: Loading controls to ensure equal protein.
    • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence substrate to visualize protein bands. A successful inhibitor should reduce the intensity of phospho-specific bands without affecting total protein levels.
Investigating Compensatory Resistance Mechanisms
  • Purpose: To identify the upregulation of alternative survival pathways that can cause resistance to targeted inhibitors.
  • Methodology:
    • Receptor Tyrosine Kinase (RTK) Array: A membrane-based assay that allows simultaneous detection of phosphorylated RTKs. This can identify which alternative receptors are activated upon PI3K/AKT inhibition [6].
    • Mechanism Follow-up: If an alternative pathway is identified (e.g., MET/STAT3), its role in resistance can be validated using specific inhibitors in combination with the primary compound. Western blotting can then be used to assess apoptosis (e.g., by measuring cleaved caspase-3) and synergistic effects [6].

Research Considerations and Future Directions

Research in this field faces challenges, particularly the development of drug resistance. Mechanisms include compensatory activation of parallel pathways (e.g., MET/STAT3 signaling upon PI3K inhibition) and acquired mutations (e.g., loss of PTEN) [6] [4]. Future strategies to overcome resistance focus on rational drug combinations, such as pairing PI3K inhibitors with endocrine therapy, CDK4/6 inhibitors, or other targeted agents [5] [4].

References

Comprehensive Application Notes and Protocols: Functionalization Reactions of 3-Acetamidocoumarin at the C-3 Position

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Acetamidocoumarin and Its Significance in Medicinal Chemistry

This compound (CAS: 779-30-6) is a privileged molecular scaffold in medicinal chemistry and drug development with the molecular formula C₁₁H₉NO₃ and molecular weight of 203.19 g/mol [1]. This compound features an acetamido substituent at the C-3 position of the coumarin core, which serves as both a functional handle for further derivatization and a key pharmacophoric element in various biologically active compounds. The crystalline solid with a melting point of 205-207°C has garnered significant attention due to its versatile reactivity patterns, particularly at the C-3 position [1].

The coumarin scaffold represents one of the most prevalent heterocyclic systems in natural products and bioactive molecules, demonstrating a broad spectrum of pharmacological activities including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects [2]. The distinct reactivity associated with the C-3 position of the coumarin system enables selective modifications, facilitating the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures that enhance biological and physicochemical properties [2]. The unique chemical structure of coumarin promotes binding to various biological targets through multimodal interactions including hydrophobic contacts, π-stacking, hydrogen bonding, and dipole-dipole interactions, making it particularly valuable in drug discovery programs [2].

Rh(III)-Catalyzed C–H Activation with Internal Alkynes

Experimental Protocol

Objective: To achieve direct functionalization of this compound at the C-3 position via Rh(III)-catalyzed C–H activation followed by annulation with internal alkynes to access π-extended heterocycles containing pyrrolo-coumarin cores [3].

Materials:

  • This compound (1.0 equiv, 0.2 mmol, 40.6 mg)
  • Internal alkyne (1.2 equiv, 0.24 mmol)
  • [Cp*RhCl₂]₂ (5 mol%, 0.01 mmol, 6.2 mg)
  • Cu(OAc)₂·H₂O (1.0 equiv, 0.2 mmol, 39.9 mg)
  • Dry methanol (2.0 mL)
  • Molecular sieves (4 Å, 50 mg)

Procedure:

  • In a flame-dried Schlenk tube under nitrogen atmosphere, combine this compound, [Cp*RhCl₂]₂, Cu(OAc)₂·H₂O, and molecular sieves.
  • Add dry methanol via syringe and stir the reaction mixture at 60°C for 5 minutes to ensure complete dissolution and catalyst activation.
  • Add the internal alkyne dropwise via microsyringe and maintain the reaction at 60°C with continuous stirring.
  • Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1) or LC-MS at 30-minute intervals.
  • After complete consumption of starting material (typically 6-12 hours), cool the reaction mixture to room temperature.
  • Filter the mixture through a Celite pad to remove molecular sieves and catalyst residues, washing thoroughly with dichloromethane (3 × 10 mL).
  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient, 10% to 50% ethyl acetate) to obtain the desired pyrrolo[3,2-c]coumarin derivative.
  • Characterize the product using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS spectroscopy.

Note: The reaction demonstrates excellent functional group tolerance, with electron-donating and electron-withdrawing substituents on both coupling partners being well tolerated. The acetyl group in this compound functions as a traceless directing group that is eliminated during the transformation, enabling the construction of the pyrrolo-coumarin framework without requiring additional directing group removal steps [3].

Reaction Mechanism and Workflow

The following diagram illustrates the mechanistic pathway and experimental workflow for the Rh(III)-catalyzed C–H activation reaction:

G cluster_0 Reaction Conditions Start Reaction Setup CatAct Catalyst Activation [Cp*RhCl₂]₂ → Active Rh(III) Start->CatAct N₂ atmosphere MeOH solvent Conditions Temperature: 60°C Time: 6-12 hours Atmosphere: N₂ C_HAct C–H Bond Cleavage Acetamido-directed ortho C–H activation CatAct->C_HAct Cu(OAc)₂ oxidant AlkyneCoord Alkyne Coordination & Migration Insertion C_HAct->AlkyneCoord Rh–C bond formation Redox Reductive Elimination & Catalyst Regeneration AlkyneCoord->Redox C–N bond formation ProductForm Pyrrolo-Coumarin Formation Traceless DG removal Redox->ProductForm Cyclization Workup Purification & Analysis ProductForm->Workup Chromatography NMR/HRMS

Dearomative Borylation at C-3/C-4 Positions

Experimental Protocol

Objective: To achieve copper-catalyzed dearomative borylation of this compound for the synthesis of boron-containing oxacycles with potential applications in retinoid-based therapeutics [4].

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 101.6 mg)
  • Bis(pinacolato)diboron, B₂(pin)₂ (1.2 equiv, 0.6 mmol, 152.4 mg)
  • Copper(I) chloride (10 mol%, 0.05 mmol, 5.0 mg)
  • Tricyclohexylphosphine, PCy₃ (10 mol%, 0.05 mmol, 14.0 mg)
  • Sodium tert-butoxide, NaOtBu (20 mol%, 0.1 mmol, 9.6 mg)
  • Methanol (2.0 equiv, 1.0 mmol, 40.0 μL)
  • Anhydrous tetrahydrofuran, THF (2.0 mL)

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, combine CuCl, PCy₃, and NaOtBu.
  • Add anhydrous THF and stir the mixture at room temperature for 10 minutes to pre-activate the catalyst system.
  • Add this compound and B₂(pin)₂ to the reaction vessel.
  • Add methanol via microsyringe and seal the vial with a PTFE-lined cap.
  • Stir the reaction mixture at room temperature (25°C) under nitrogen atmosphere for 12-16 hours.
  • Monitor reaction progress by TLC (dichloromethane/methanol, 95:5) or ( ^1\text{H} ) NMR spectroscopy.
  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
  • Extract the aqueous layer with ethyl acetate (3 × 10 mL) and combine the organic extracts.
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient, 20% to 70% ethyl acetate) to obtain the borylated product.
  • Confirm the structure and regioselectivity by ( ^1\text{H} ) NMR, ( ^{11}\text{B} ) NMR, and ( ^{13}\text{C} ) NMR spectroscopy.

Note: This transformation represents a challenging dearomative borylation process that proceeds via conjugate addition to the coumarin system. The method successfully suppresses competing decomposition pathways to salicylaldehyde derivatives, which commonly occur under copper catalysis. The borylated products serve as valuable intermediates for generating libraries of compounds with potential biological activity, particularly as retinoid analogs [4].

Spirocyclization Reaction Protocol

Experimental Protocol

Objective: To functionalize pyrrolo-coumarin intermediates obtained from C–H activation for the synthesis of spirocyclic N-heterocycles through further C–H and N–H activation sequences [3].

Materials:

  • Pyrrolo[3,2-c]coumarin intermediate (1.0 equiv, 0.15 mmol)
  • Diphenylacetylene (1.5 equiv, 0.225 mmol)
  • [Cp*RhCl₂]₂ (5 mol%, 0.0075 mmol, 4.6 mg)
  • Cu(OAc)₂·H₂O (2.0 equiv, 0.3 mmol, 59.9 mg)
  • 1,2-Dichloroethane, DCE (3.0 mL)

Procedure:

  • Charge a flame-dried microwave vial with pyrrolo-coumarin intermediate, [Cp*RhCl₂]₂, and Cu(OAc)₂·H₂O.
  • Add anhydrous DCE and stir the mixture at room temperature for 5 minutes.
  • Add diphenylacetylene to the reaction mixture and seal the vial securely.
  • Heat the reaction at 80°C for 8-12 hours with continuous stirring.
  • Monitor reaction progress by TLC analysis at 2-hour intervals.
  • After complete consumption of the starting material, cool the reaction mixture to room temperature.
  • Filter through a short pad of silica gel, washing with ethyl acetate (3 × 10 mL).
  • Concentrate the combined filtrate under reduced pressure.
  • Purify the crude material by preparative thin-layer chromatography (PTLC) using dichloromethane/methanol (95:5) as eluent.
  • Isolate the spirocyclic product and characterize using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS.

Note: This sequential C–H activation strategy demonstrates the versatility of this compound as a platform for constructing complex molecular architectures. The resulting spirocyclic N-heterocycles represent privileged scaffolds in medicinal chemistry with potential applications in drug discovery. One notable application of these functionalized coumarins includes their use as chemosensors for differentiating between Cr(III) and Cr(VI) ions via fluorescence spectroscopy [3].

Comprehensive Data Summary Tables

Table 1: Summary of Functionalization Reactions for this compound
Reaction Type Catalyst System Conditions Products Yield Range Key Features

| C–H Activation/Annulation | [CpRhCl₂]₂ (5 mol%) Cu(OAc)₂·H₂O (1.0 equiv) | MeOH, 60°C, 6-12 h, N₂ | Pyrrolo[3,2-c]coumarins | 65-89% | Traceless directing group, Broad substrate scope, Atom-economic | | Dearomative Borylation | CuCl (10 mol%) PCy₃ (10 mol%) NaOtBu (20 mol%) | THF/MeOH, rt, 12-16 h, N₂ | Borylated oxacycles | 55-82% | Retinoid precursors, Suppresses decomposition, Pharmaceutical applications | | Spirocyclization | [CpRhCl₂]₂ (5 mol%) Cu(OAc)₂·H₂O (2.0 equiv) | DCE, 80°C, 8-12 h | Spirocyclic N-heterocycles | 60-75% | Complexity generation, Chemosensor properties, Cr(III)/Cr(VI) differentiation |

Table 2: Physical Properties and Characterization Data for this compound Derivatives
Compound Class Characterization Techniques Typical Spectral Features Biological Applications

| Pyrrolo[3,2-c]coumarins | ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, HRMS | Aromatic region: 6.8-8.2 ppm Lactone carbonyl: ~160-165 ppm Mass: M⁺ or [M+H]⁺ | Anticancer agents, Antimicrobial activity, Fluorescence probes | | Borylated Oxacycles | ( ^1\text{H} ) NMR, ( ^{11}\text{B} ) NMR, ( ^{13}\text{C} ) NMR | Bpin signal: ~1.0-1.3 ppm ( ^{11}\text{B} ) NMR: ~30 ppm Aliphatic protons: 2.5-4.5 ppm | Retinoid-based therapeutics, HIV-associated nephropathy, RARα agonists | | Spirocyclic N-heterocycles | ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, X-ray crystallography | Spiro carbon: ~80-90 ppm Complex aromatic pattern Distinct diastereotopic protons | Ion sensing (Cr³⁺/Cr⁶⁺), Neurodegenerative disease research, Anti-inflammatory agents |

Applications in Medicinal Chemistry and Chemical Biology

The functionalization of this compound at the C-3 position enables access to diverse molecular architectures with significant potential in pharmaceutical development and chemical biology. The pyrrolo-coumarin derivatives obtained through Rh(III)-catalyzed C–H activation represent novel heterocyclic systems that can interact with multiple biological targets through diverse binding modes [2] [3]. These compounds exhibit promising fluorescence properties, making them suitable as molecular sensors for metal ion detection, as demonstrated by the ability of compound 3da to differentiate between Cr(III) and Cr(VI) ions through distinct fluorescence responses [3].

The borylated coumarin derivatives serve as valuable intermediates for constructing boron-based therapeutic agents, with several boron-containing compounds already achieving FDA approval (e.g., Bortezomib, Tavaborole, Crisaborole) [4]. The incorporation of boron into the coumarin scaffold enhances the potential for forming hydrogen bond networks and interacting with biological targets through the vacant p-orbital of boron, enabling unique drug-receptor interactions not achievable with purely carbon-based frameworks [4]. These borylated coumarins have shown particular promise as RARα agonists for treating kidney diseases, including HIV-associated nephropathy, with reduced toxicity profiles compared to traditional retinoids [4].

The spirocyclic N-heterocycles generated through sequential C–H activation represent three-dimensional scaffolds with potential applications in targeting protein-protein interactions and allosteric binding sites, which are challenging to address with flat aromatic compounds. The development of these functionalization protocols provides medicinal chemists with efficient tools for rapidly generating structural complexity from simple coumarin precursors, facilitating lead optimization campaigns in drug discovery programs [2] [3].

References

purification challenges with 3-Acetamidocoumarin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthesis Context

The table below summarizes key identifiers and physical properties of 3-Acetamidocoumarin from chemical suppliers and a research article [1] [2] [3].

Property Description
CAS Number 779-30-6 [2] [3]
Molecular Formula C11H9NO3 [2] [3]
Molecular Weight 203.19 g/mol [2] / 203.20 g/mol [3]
Melting Point 205-207 °C (lit.) [2]
Appearance Crystalline Powder, White to Light yellow to Light orange [2] [3]
IUPAC Name N-(2-oxo-2H-chromen-3-yl)acetamide [2] [3]
SMILES CC(=O)NC1=CC2=CC=CC=C2OC1=O [3]

The synthesis of this compound is typically a two-step process starting from salicylaldehyde, as outlined in the research by the Chulabhorn Research Institute [1]. The workflow can be summarized as follows:

G Start Salicylaldehyde (1) Step1 Reaction with N-acetylglycine in acetic anhydride at 110 °C for 7 hours Start->Step1 Intermediate This compound (2) Step1->Intermediate Step2 Hydrolysis with 50% HCl in ethanol at 100 °C for 1 hour Intermediate->Step2 Final 3-Aminocoumarin (3) Step2->Final

Potential Purification Challenges & Strategies

Based on the synthesis context and general HPLC troubleshooting principles [4], here are common challenges and suggested mitigation strategies.

Challenge Possible Cause & Explanation Troubleshooting Strategy
Low Product Yield Competitive side reactions; research notes challenge of suppressing formation of salicylaldehyde byproduct during similar coumarin reactions [5]. Optimize reaction conditions (temp, time, catalyst); ensure strict control of anhydrous conditions [1] [5].
Impurities/Byproducts Incomplete reaction or decomposition; starting materials or intermediates like salicylaldehyde may persist [1]. Purification: Use recrystallization (suitable for solid state) [2]; Analysis: Employ HPLC to monitor reaction progress and purity [4].
HPLC Issues: Peak Tailing Silanol interactions; basic amine group in structure can interact with acidic silanol groups on traditional C18 columns [4]. Use high-purity silica (Type B) columns or polar-embedded phase columns; add competing base (e.g., triethylamine) to mobile phase [4].
HPLC Issues: Broad Peaks Extra-column volume too large for method; column degradation (voids, channeling) [4]. Use short, narrow-bore capillary connections; replace column if degraded; avoid pressure shocks and aggressive pH outside column specs [4].

FAQs for Laboratory Work

Q1: What is a suitable solvent for recrystallizing this compound? While specific recrystallization solvents are not listed in the search results, its solid form and melting point (205-207°C) [2] indicate recrystallization is viable. Common laboratory solvents like ethanol, methanol, or ethyl acetate should be evaluated based on solubility.

Q2: How can I monitor the synthesis reaction and check final purity? HPLC is the standard method. Use a C18 column and a methanol/water or acetonitrile/water mobile phase [4] [6]. The distinct UV activity of the coumarin ring allows for easy detection [1] [4].

Q3: Why is my HPLC peak for this compound broad or tailing? This is a common issue. As discussed in the table above, use a high-purity silica-based C18 column and consider adding a small amount of modifying amine like triethylamine to your mobile phase to suppress silanol interactions [4].

Further Guidance

For more detailed instructions, consulting specialized organic synthesis resources and primary literature that specifically details the purification of this compound will be highly beneficial.

References

improving yield in 3-Acetamidocoumarin preparation

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for 3-Acetamidocoumarin

Method Key Reaction Conditions Reported Yield Key Advantages & Potential Challenges
Classical Dakin Method [1] Salicylaldehyde, N-acetylglycine, acetic anhydride, 110°C, 7 hours. Not specified A established, classic route; may require longer reaction time. [1]
Thiamine-HCl Catalyzed Method [2] Acetophenone derivative, hydroxylamine hydrochloride, thiamine-HCl catalyst, 1,4-dioxane/water (9:1), 90°C, 1.5 hours. 95% High yield, shorter reaction time, potentially greener catalyst. [2]
Pechmann Variant [3] 3-dimethylaminophenol, ethyl 2-acetamido-3-oxobutyrate, Pechmann condensation. "Modest" Direct route to substituted this compound; yield may be lower. [3]

Troubleshooting Guide for Low Yield

Here is a logical workflow to diagnose and solve common issues that can lead to low yield, based on the synthesis methods.

cluster_1 Step 1: Verify Reaction Conditions cluster_2 Step 2: Investigate Work-up & Purification cluster_3 Step 3: Consider Alternative Methods Start Low Yield of This compound A1 Check Temperature & Time Start->A1 A2 Confirm Reagent Purity (Salicylaldehyde, N-acetylglycine) A1->A2 A3 Verify Solvent System (Acetic anhydride is both reactant and solvent) A2->A3 B1 Monitor Reaction Completion (Use TLC) A3->B1 B2 Optimize Recrystallization (Ethanol is a common solvent) B1->B2 B3 Check Product Solubility during isolation B2->B3 C1 Try Thiamine-HCl Catalyzed Method for Higher Yield B3->C1

Key Experimental Protocols

Here are the detailed, step-by-step procedures for the two primary synthesis methods.

Classical Dakin Method for this compound [1]

This is the foundational method used in recent research for synthesizing the core this compound structure.

  • Step 1: Synthesis of this compound

    • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1) with N-acetylglycine in acetic anhydride.
    • Heating: Heat the reaction mixture at 110°C for 7 hours.
    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
    • Isolation: After completion, cool the mixture to room temperature. The crude product can be isolated, often via precipitation or crystallization, to obtain This compound (2).
  • Step 2: Hydrolysis to 3-Aminocoumarin (if needed)

    • Hydrolysis: To a solution of the obtained this compound (2) in ethanol, add 50% Hydrochloric Acid (HCl).
    • Heating: Reflux the mixture at 100°C for 1 hour to cleave the acetamide group.
    • Isolation: After cooling, neutralize and isolate the product to obtain 3-Aminocoumarin (3), a key intermediate for further functionalization. [1]
High-Yield Thiamine-HCl Catalyzed Method for Amides [2]

This modern method, while demonstrated with acetophenone, represents a highly efficient catalytic system that could be explored for coumarin precursor synthesis.

  • Procedure:
    • Reaction Mixture: In a round-bottom flask, combine the ketone starting material (2 mM), hydroxylamine hydrochloride (3 mM), and thiamine hydrochloride (0.4 mM) in 10 mL of a 9:1 mixture of 1,4-dioxane and water.
    • Heating: Heat the mixture at 90°C for 1.5 hours.
    • Monitoring: Monitor the reaction by TLC.
    • Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL).
    • Washing: Wash the organic layer sequentially with water (2 × 15 mL) and brine (1 × 15 mL).
    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
    • Purification: Recrystallize the crude solid from ethanol to obtain the pure amide product. [2]

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for a pure product? A1: Pure this compound has a documented melting point of 205–207 °C [4] [5]. A lower or broader melting point range indicates impurities, suggesting you should recrystallize again.

Q2: My intermediate, 3-Aminocoumarin, seems impure. How can I improve this step? A2: The hydrolysis of the acetamido group to the amine requires harsh conditions (50% HCl, 100°C) [1]. Ensure the reaction is heated for the full hour and that the reagents are thoroughly mixed. The purity of the starting material this compound is also critical for this step.

Q3: Are there any safety considerations for these syntheses? A3: Yes. The classical method uses acetic anhydride, which is corrosive and a lachrymator, and the hydrolysis uses concentrated HCl [1]. The high-temperature steps also pose burn risks. Always conduct these reactions in a fume hood while wearing appropriate Personal Protective Equipment (PPE) including a lab coat, gloves, and safety goggles. [5]

References

handling stability issues with 3-Acetamidocoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Handling Guidelines

The quantitative data on the stability and handling of 3-Acetamidocoumarin is summarized in the table below.

Property Value / Condition Citation
Recommended Storage Temp. -20°C [1] [2]
Physical Form Powder to crystal [1] [2]
Color White to Light yellow to Light orange [1] [2]
Photochemical Reactivity Undergoes ring-opening isomerization to a ketene upon UV irradiation (λ > 215 nm) [3]
Incompatible Materials Strong oxidants [2]

Key Stability Insights & Handling Advice:

  • Low-Temperature Storage: The recommendation to store at -20°C is critical for maintaining long-term stability [1] [2].
  • Photochemical Instability: A key stability issue is its sensitivity to UV light. One study confirmed that upon UV irradiation, this compound can undergo a ring-opening isomerization reaction to form an open-ring ketene isomer. A second photoreaction channel, decarbonylation, was also indicated [3].
  • Handling Precautions: To prevent decomposition, avoid contact with strong oxidants. It is also advised to avoid contact with skin and eyes, and to use adequate ventilation [2].

Troubleshooting Guide for Stability Issues

The following workflow outlines a systematic approach to diagnosing and resolving common stability issues with this compound derivatives.

stability_troubleshooting Start Observed Stability Issue Step1 Check Storage Conditions Start->Step1 Step2 Inspect Physical Appearance Step1->Step2 Correct Action1 Ensure storage at -20°C and protect from moisture Step1->Action1 Improper? Step3 Review Synthetic Protocol Step2->Step3 Appearance normal Action2 Compound may be degrading. Proceed with purification. Step2->Action2 Color darkens or changes Step4 Assess Light Exposure Step3->Step4 Protocol correct Action3 Verify reaction conditions and purification steps Step3->Action3 Low yield or purity issues Action4 Use amber glassware and minimize light exposure Step4->Action4 Exposed to UV/light

Experimental Protocol for Synthesis & Hydrolysis

Here is a detailed methodology for the synthesis of this compound and its hydrolysis to 3-Aminocoumarin, a key intermediate for creating derivatives.

experimental_workflow Start Start: Salicylaldehyde (1) StepA React with N-Acetylglycine Acetic Anhydride, 110°C, 7 hours Start->StepA Intermediate This compound (2) StepA->Intermediate StepB Acid Hydrolysis Option A: 50% HCl, Ethanol, 100°C, 1h Option B: 70% H₂SO₄, 15 minutes Intermediate->StepB Product 3-Aminocoumarin (3) StepB->Product

Procedure Details:

  • Synthesis of this compound (2): Follow Dakin's procedure [4] [5]. React salicylaldehyde (1) with N-acetylglycine in acetic anhydride. Heat the mixture at 110°C for 7 hours [4].
  • Hydrolysis to 3-Aminocoumarin (3): You have two established options:
    • Option A (HCl): Hydrolyze compound (2) using 50% HCl in ethanol at 100°C for 1 hour [4].
    • Option B (H₂SO₄): Hydrolyze compound (2) using 70% H₂SO₄, which can yield 3-aminocoumarin within 15 minutes [5].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to store this compound at -20°C? Storing at -20°C significantly slows down decomposition processes, ensuring the compound's chemical integrity over time. This is a standard recommendation for maintaining the stability of many reactive organic compounds [1] [2].

Q2: My compound has changed color. What does this mean? A change in color from white to a darker yellow, orange, or brown is a strong visual indicator of decomposition [1] [2]. You should consider purifying the compound before using it in critical reactions.

Q3: How does light exposure affect my experiment? As demonstrated in matrix-isolation studies, this compound is photochemically active. Exposure to UV light (wavelengths > 215 nm) can cause a ring-opening reaction, transforming it into a ketene isomer or leading to decarbonylation [3]. This can introduce unwanted side products.

Q4: What is a key consideration when designing new derivatives? The core coumarin structure is sensitive to UV light, a property that might be exploited in some applications but can be a stability issue in others. Furthermore, the acetamido group at the 3-position can be hydrolyzed to a free amino group, which is a common point for further functionalization [4] [5]. Your experimental conditions should control for these properties.

References

optimizing reaction conditions for 3-acetamidocoumarin coupling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the fundamental properties of 3-acetamidocoumarin I should know before starting? Before planning any reaction, it's crucial to understand the basic physicochemical properties of your compound, as these will influence solvent choice, purification methods, and handling.

  • IUPAC Name: N-(2-oxo-2H-chromen-3-yl)acetamide [1] [2]
  • CAS Number: 779-30-6 [1] [3] [4]
  • Molecular Formula: C11H9NO3 [1] [3] [4]
  • Molecular Weight: 203.19-203.20 g/mol [1] [3] [2]
  • Melting Point: 205-207 °C [1] [3]
  • Density: ~1.31 g/cm³ [1] [3]
  • Flash Point: ~245.3°C [1]
  • Appearance: White to light yellow or light orange crystalline powder [3] [2]

2. How can I synthesize this compound, and what is a common issue with its purification? A classic and widely cited synthesis method is the Dakin procedure [5].

  • Detailed Protocol:
    • Reaction: Heat a mixture of salicylaldehyde and N-acetylglycine in acetic anhydride at 110°C for 7 hours [5].
    • Work-up: After cooling, the reaction mixture is typically poured into ice-water to precipitate the crude product.
    • Purification: Recrystallize the solid from a suitable solvent like ethanol or aqueous ethanol to obtain pure this compound as crystals [5].
  • Troubleshooting Purification: The melting point (205-207°C) is a key indicator of purity. A broad or lower-than-expected melting range suggests impurities. If recrystallization fails to sharpen the melting point, check the protocol for This compound in the synthetic route section of chemical databases, which often lists alternative solvents and yields for different synthetic methods [1].

3. How do I convert this compound to 3-aminocoumarin for further coupling? this compound is often used as a protected precursor for the more reactive 3-aminocoumarin. The deprotection is a straightforward hydrolysis [5].

  • Detailed Protocol:
    • Reaction: Reflux this compound in a 50% (v/v) solution of Hydrochloric Acid (HCl) in ethanol at 100°C for 1 hour [5].
    • Work-up: After cooling, carefully neutralize the mixture with a base like sodium bicarbonate, and extract the product. Alternatively, the product can be isolated by concentration and recrystallization.
    • Outcome: This process cleaves the acetamide group, yielding 3-aminocoumarin, which can be used in subsequent amide coupling reactions [5].

4. Can you provide an example of a successful coupling reaction involving 3-aminocoumarin? Yes, 3-aminocoumarin can be coupled with acid chlorides to create biologically active derivatives.

  • Detailed Protocol for Amide Coupling:
    • Activation: Generate the acid chloride in situ by reacting a pyridine carboxylic acid (e.g., isonicotinic acid) with oxalyl chloride [5].
    • Coupling: To the generated acid chloride, add a solution of 3-aminocoumarin and triethylamine (as a base to scavenge HCl) in an anhydrous solvent like dichloromethane (DCM). Stir the reaction at room temperature or under gentle heating until completion (monitor by TLC) [5].
    • Work-up: Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
    • Purification: Purify the crude product via column chromatography or recrystallization to obtain the final N-acyl-3-aminocoumarin derivative [5].

Troubleshooting Common Experimental Issues

The table below summarizes common problems, their potential causes, and solutions.

Problem Possible Cause Suggested Solution
Low yield in initial synthesis Incomplete reaction; impure starting materials Ensure fresh acetic anhydride; strictly control temperature and time; recrystallize starting materials [5].
Product decomposition during reaction Overheating; exposure to strong acids/bases Monitor reaction temperature carefully; avoid harsh conditions unless specified (e.g., during deprotection) [1].
Difficulty dissolving compound for reaction Low solvent polarity This compound may require polar aprotic solvents like DMF or DMSO for reactions [6].
Multiple spots on TLC Incomplete reaction; side reactions; decomposition Optimize catalyst loading and reaction time; use inert atmosphere (Argon) to suppress oxidative dimerization as a common side reaction [6].

Advanced Optimization & Workflow

For complex coupling reactions like the A³-Mannich reaction, a systematic approach to condition optimization is critical. The following workflow, based on a recent study, outlines this process [6].

Start Start: Define Optimization Goal S1 Screen Catalyst System Start->S1 S2 Evaluate Solvent Polarity S1->S2 C1 Prefer CuI/FeCl₃ combo over CuOAc or CuI alone S1->C1 S3 Optimize Reaction Atmosphere S2->S3 C2 Use non-polar solvents (e.g., Toluene) over polar aprotic (DMSO, CH₃CN) S2->C2 S4 Fine-tune Time & Temp S3->S4 C3 Use inert atmosphere (Argon) to suppress dimerization side reactions S3->C3 S5 Establish Addition Order S4->S5 C4 Shorter times can prevent decomposition of initial complex S4->C4 End Optimal Conditions Identified S5->End C5 Controlled addition of one partner improves selectivity S5->C5

The table below translates the key optimization findings from the workflow into actionable experimental conditions [6].

Optimization Factor Sub-Optimal Condition Improved Condition Observed Effect of Improvement
Catalyst System CuOAc or CuI alone CuI / FeCl₃ combination Marked increase in target product yield; complete suppression of dimeric byproduct [6].
Solvent Polarity Polar aprotic (DMSO, CH₃CN) Non-polar (Toluene, 1,4-Dioxane) Formation of target product favored; reduced side product formation [6].
Reaction Atmosphere Air Inert (Argon) Suppresses oxidative dimerization of starting complex, a major side reaction [6].
Reaction Time Prolonged (e.g., 20h) Controlled shorter time Prevents decomposition of the initial complex and other side reactions [6].

References

solving solubility problems with 3-Acetamidocoumarin in biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3-Acetamidocoumarin

The following table summarizes the key identifiers and physical properties of this compound (CAS No. 779-30-6) that are relevant for experimental planning [1] [2] [3].

Property Value / Description
CAS Number 779-30-6
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol [1] / 203.20 g/mol [2]
Melting Point 205-207 °C (lit.) [1] [3]
Density 1.31±0.1 g/cm³ (Predicted) [1]
Synonyms N-(2-oxo-2H-chromen-3-yl)acetamide; 3-(Acetylamino)coumarin [1] [3]
Appearance Powder to crystal, White to Light yellow to Light orange [1]
Reported Biological Activities Plays a role in biology and medicine; has been used in research related to the treatment of burns, brucellosis-rheumatic diseases, and cancer [3].

Safety and Handling Guidelines

Available safety information suggests that this compound should be handled with standard laboratory precautions [3].

  • Potential Health Effects: May cause eye and skin irritation. The toxicological properties have not been fully investigated [3].
  • Recommended Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles. Use adequate ventilation to keep airborne concentrations below exposure limits [3].
  • Storage: Store in a cool, dry place in a closed container [3].

Suggested Solubility Troubleshooting Approaches

Since direct data is unavailable, here are general strategies that researchers can apply to troubleshoot solubility issues with compounds like this compound.

Solvent Screening

You can systematically test a range of solvents. A logical workflow for this process can be visualized in the following diagram:

G Start Start: Compound is Insoluble in Buffer S1 Test in DMSO (Common Stock Solvent) Start->S1 S2 Test in other organic solvents (e.g., Ethanol, Methanol) S1->S2 Partial or no success S3 Test aqueous solutions with co-solvents or surfactants S1->S3 Success S2->S3 S4 Evaluate for assay compatibility (Low toxicity, no interference) S3->S4 Success Suitable Solubility for Assay S4->Success

Physical and Chemical Modification
  • pH Adjustment: If the compound has ionizable groups, using buffered solutions at different pH levels can improve solubility. The predicted pKa of this compound is 12.73±0.20 [1], which may inform this strategy.
  • Sonication and Heating: Briefly sonicating or gently heating the sample in a chosen solvent can help disrupt the crystal lattice and facilitate dissolution.
  • Complexation Agents: Using agents like cyclodextrins can form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.
Analytical Techniques for Verification
  • Visual Inspection: Check for cloudiness or precipitate after dilution.
  • Light Scattering: Use dynamic light scattering (DLS) to detect particulate matter.
  • Spectrophotometry: Compare the observed absorbance against a standard curve in a known solvent to confirm concentration and solubility.

Paths for Further Investigation

To overcome the lack of specific protocols, you may need to:

  • Consult Specialized Databases: Search for solubility data in databases like PubChem, SciFinder, or Reaxys.
  • Review Analogous Literature: Look for studies on structurally similar coumarin derivatives, as their solubility challenges and solutions may be applicable.
  • Empirical Testing: Conduct small-scale, controlled experiments to map the solubility profile of the compound in various solvents and under different conditions.

References

troubleshooting column chromatography for 3-Acetamidocoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Column Chromatography Issues

The table below summarizes frequent problems, their causes, and solutions based on general chromatography principles [1] [2].

Problem Symptom Likely Causes Recommended Solutions
Poor Separation/Peak Resolution Flow rate too fast/slow [1], incorrect solvent polarity [3], column dimensions [3] Optimize flow rate for column size [1]. Use gradient elution with gradually increasing polarity [3]. Use TLC to guide solvent system selection [1].
Compound Does Not Elute Stationary phase too polar, mobile phase not strong enough [1] [3] Increase polarity/elution strength of mobile phase [3]. Consider "gradient elution" [3] or switching to a stronger solvent [1].
Compound Elutes Too Quickly Mobile phase too strong, insufficient adsorption to stationary phase [1] Decrease polarity of the mobile phase. Use a less polar solvent system for better retention [1].
Tailing Peaks Channeling in silica, active sites on silica [1] Ensure column is properly packed (slurry method is best) [3]. Try adding a low percentage of acid (e.g., phosphoric acid) or base to mobile phase to suppress silanol interactions [4].
Column Runs Dry Solvent level drops below silica bed [1] Never allow solvent to fall below the top of the silica. Always replenish solvent well before this happens [1].

Experimental Protocol: General Column Purification Workflow

The following diagram outlines the key steps for setting up and running a column, which is critical for avoiding common issues.

cluster_pack Column Preparation cluster_load Sample Loading (Critical Step) cluster_run Execution & Collection cluster_analyze Analysis Start Start Column Preparation Pack Pack the Column Start->Pack P1 Choose dry or wet (slurry) packing method Pack->P1 Load Load the Sample L1 Dissolve sample in minimum amount of solvent Load->L1 Run Run the Column & Collect R1 Maintain optimal solvent flow rate (too fast = poor separation, too slow = band broadening) Run->R1 Analyze Analyze Fractions A1 Use TLC to monitor fractions for desired compound Analyze->A1 P2 Ensure uniform packing with no bubbles or channels P1->P2 P3 Add protective sand layer on top of silica P2->P3 P3->Load L2 For poor solubility: Use 'dry loading' method L1->L2 L3 Carefully apply sample without disturbing silica surface L2->L3 L3->Run R2 Never let column run dry R1->R2 R3 Collect fractions of appropriate size R2->R3 R3->Analyze A2 Combine pure fractions and evaporate solvent A1->A2

Key Technical Details:

  • Packing the Column: The wet slurry method is generally preferred over dry packing for a more uniform stationary phase with no bubbles or channels [3].
  • Sample Loading: For compounds with poor solubility in the initial mobile phase, the dry loading method is recommended. This involves absorbing your sample onto a small amount of dry silica, evaporating the solvent to dryness, and then adding this free-flowing powder to the top of the pre-equilibrated column [1].
  • Flow Rate: The optimal flow rate depends on column diameter. If the flow is too fast, equilibration is poor and compounds tail. If it's too slow, diffusion causes band broadening. Adjust the stopcock to find the right rate where bands move down sharply without trailing [1].

Special Considerations for Coumarin Chemistry

While data is limited for 3-Acetamidocoumarin, here are insights from coumarin chemistry:

  • Stability Check: Some coumarin derivatives may not be stable on silica. You can check this by performing a 2D-TLC.
    • Spot your compound on a TLC plate and develop it in one direction with a chosen solvent system.
    • Dry the plate thoroughly, rotate it 90 degrees, and develop it again in the same solvent system.
    • If your compound is stable, all spots will lie on a diagonal line. If a decomposition spot appears below the diagonal, your compound is degrading on silica [1].
  • Alternative Phases: If decomposition is confirmed, consider using alumina as an alternative stationary phase, or postpone purification if the crude mixture can be used directly in the next synthetic step [1].
  • HPLC as an Alternative: For challenging separations, Reverse-Phase HPLC can be highly effective. A method for the similar compound 3-Acetylcoumarin uses a C18-like column (Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid, which can be adapted and scaled [4].

References

reducing side products in 3-Acetamidocoumarin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocols for 3-Acetamidocoumarin

The table below summarizes two documented methods for synthesizing this compound.

Method Key Reaction Conditions Reported Yield Key Steps & Notes
Dakin's Procedure [1] [2] Salicylaldehyde + N-acetylglycine, Acetic anhydride, 110°C, 7 hours [1]. Not explicitly stated A classical method; hydrolysis of the product with 50% HCl in ethanol at 100°C for 1 hour yields 3-aminocoumarin [1].
Beckmann Rearrangement [3] Ketone + NH₂OH·HCl, Thiamine HCl catalyst, Dioxane/H₂O (9:1), 90°C, 1.5 hours [3]. Up to 95% [3] Thiamine hydrochloride is used as a eco-friendly catalyst; reaction progress monitored by TLC [3].

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for synthesizing this compound and its derivative, 3-aminocoumarin, based on the Dakin's procedure.

G Start Start: Salicylaldehyde A Dakin's Reaction with N-Acetylglycine Acetic anhydride, 110°C, 7h Start->A B This compound (Crude Product) A->B C Work-up & Purification Recrystallization B->C D Pure this compound C->D E Acid Hydrolysis 50% HCl, Ethanol, 100°C, 1h D->E F 3-Aminocoumarin E->F

FAQs on this compound

Q1: What is the primary biological application of this compound in recent research? Recent research primarily uses this compound as a key chemical intermediate for synthesizing more complex molecules, particularly in drug discovery. It is a precursor for 3-aminocoumarin, which is used to create conjugates evaluated as potent acetylcholinesterase inhibitors for Alzheimer's disease [1] [2]. The compound itself is also noted to have physiological effects and has been studied for use in treating burns, brucellosis-rheumatic diseases, and cancer [4].

Q2: What are the typical physical properties of this compound?

  • CAS Number: 779-30-6 [5]
  • Molecular Formula: C₁₁H₉NO₃ [5]
  • Molecular Weight: 203.19 g/mol [5]
  • Melting Point: 205-207 °C (lit.) [5] [6]
  • Form: White to light yellow or light orange powder to crystal [5] [6]

Technical Support Guidance

The search results do not contain explicit troubleshooting guides for side product formation. However, based on the provided protocols, here is technical guidance for your experiments:

  • Monitor Reaction Progress: The Beckmann rearrangement method specifically highlights monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials have disappeared [3]. This is a critical step for optimizing reaction time and minimizing side products.
  • Purification is Key: All synthesis methods culminate in a purification step, typically recrystallization from solvents like ethanol [3] or DMF [7], which is essential for obtaining a pure product and removing impurities.
  • Follow Reproducible Protocols: The methodologies summarized from peer-reviewed literature [1] [3] [2] are a reliable starting point. Adhering closely to the reported conditions (temperature, solvent, catalyst, and time) is the first line of defense against side reactions.

References

analytical method development for 3-Acetamidocoumarin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of 3-Acetamidocoumarin

The table below summarizes key properties crucial for analytical method development [1] [2].

Property Value / Description Relevance to Method Development
CAS Number 779-30-6 [1] Compound identification.
Molecular Formula C11H9NO3 [1] Determination of molecular mass.
Molecular Weight 203.19 g/mol [1] Quantification and preparation of standards.
Melting Point 205-207 °C [1] Purity indicator; suggests thermal stability.
pKa 12.73 (Predicted) [1] Informs mobile phase pH selection (should be ±1 pH unit from analyte pKa for control) [3].
SMILES CC(=O)NC1=CC2=CC=CC=C2OC1=O [2] Structure visualization.

HPLC Method Development & Proposed Protocol

High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a suitable starting point for method development [3].

Starting Point Method Configuration

This configuration serves as a practical foundation that you can optimize.

Parameter Proposed Starting Condition Rationale & Optimization Tips
Column C18 (e.g., Ascentis C18) [3] A good first choice for most reversed-phase separations [3].

| Mobile Phase | A: 100 mM Potassium Phosphate Buffer, pH ~4.7 B: Methanol [4] | A volatile buffer like ammonium acetate or ammonium formate is preferable for LC-MS [3]. | | Gradient | Isocratic or shallow gradient (e.g., low %B to higher %B) | Start with a high-aqueous phase to retain the polar compound. | | Flow Rate | 1.0 mL/min [4] | Standard for 4.6 mm ID columns; can be adjusted for efficiency. | | Detection | UV: 254 nm [4] | The coumarin core has strong UV absorption. Use a PDA detector to confirm (\lambda)max. | | Column Temp. | Ambient or 30-40°C | Improves retention time reproducibility. | | Injection Volume | 100 µL [4] | Standard volume; ensure detector linearity range. |

Detailed Experimental Workflow

The following diagram outlines the key stages in developing and running the HPLC method:

methodology_workflow start Start Method Development prep Standard & Mobile Phase Prep start->prep config HPLC System Configuration prep->config equil Column Equilibration config->equil run Sample Analysis equil->run data Data Analysis & Optimization run->data val Method Validation data->val

1. Standard and Mobile Phase Preparation

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound (purity ≥98%) [5] into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or the starting mobile phase.
  • Working Standards: Serially dilute the stock solution with the initial mobile phase to create a calibration curve (e.g., 0.5 - 100 µg/mL).
  • Mobile Phase:
    • For Phosphate Buffer: Dissolve potassium dihydrogen phosphate in HPLC-grade water to make a 100 mM solution. Adjust pH to 4.7 with dilute phosphoric acid or potassium hydroxide [4].
    • For Volatile Buffer (LC-MS): Use 10-50 mM ammonium acetate or formate [3].
    • Mix the aqueous buffer with methanol in the desired ratio. Always filter through a 0.45 µm or 0.22 µm membrane and degas by sonication before use [3] [4].

2. HPLC System Configuration

  • Assemble the system with the chosen column. Use a pre-column filter to protect the column.

3. Column Equilibration

  • Flush the column with the starting mobile phase at the set flow rate until a stable baseline is achieved (typically 10-30 column volumes).

4. Sample Analysis

  • Inject the prepared working standards and samples. Use an autosampler maintained at 4°C for stability if available [4].

5. Data Analysis and Optimization

  • Evaluate chromatograms for retention time, peak shape (asymmetry factor), and resolution. Adjust mobile phase pH, organic modifier strength, and gradient profile as needed.

6. Method Validation

  • Once optimized, validate the method for parameters like linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ) [4].

Troubleshooting Common HPLC Issues

Problem Possible Causes Suggested Solutions

| Peak Tailing | 1. Secondary interactions with silanols 2. Column overload or degradation | 1. Lower mobile phase pH; use a specialized column (e.g., RP-Amide for bases) [3] 2. Dilute sample; check column performance | | Low Retention | Mobile phase too strong (high % organic) | Decrease the percentage of organic solvent (e.g., Methanol) in the mobile phase [3] | | Retention Time Drift | 1. Mobile phase pH / concentration inconsistency 2. Column temperature fluctuation | 1. Precisely prepare buffer; use a fresh batch [3] 2. Control column temperature | | High Backpressure | 1. Blocked in-line filter or frit 2. Buffer precipitation | 1. Replace or clean guard column 2. Ensure mobile phase is miscible; flush system properly with water after buffer use |

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this analysis? While not specific to this compound, p-aminobenzoic acid (PABA) has been successfully used as an internal standard in similar HPLC methods for quantifying coumarin-like compounds, eluting at a distinct retention time (~14.7 min) [4]. Its structural similarities make it a good candidate to evaluate.

Q2: My compound does not dissolve well in the mobile phase. What should I do? this compound is described as a "powder to crystal" [1]. You can prepare the stock solution in a pure, strong solvent like methanol or acetonitrile and then dilute it with the mobile phase. Ensure the final solvent strength of the injected solution does not exceed the mobile phase strength significantly, as this can cause peak distortion.

Q3: How can I adapt this method for LC-MS? Replace the non-volatile phosphate buffer with volatile alternatives such as ammonium acetate, ammonium formate, or formic/acetic acid [3]. Adjust the concentration to 10-50 mM and fine-tune the pH for optimal ionization and separation. The use of methanol instead of acetonitrile can also be beneficial for ionization in some cases.

Q4: The method from the literature uses a specific C18 column (YMC-Pack). Can I use a different C18 column? Yes, you can use a different C18 column, but note that retention and selectivity can vary between manufacturers and column chemistries. The Ascentis C18 is suggested as a classic starting point [3]. When transferring methods, it is crucial to re-validate performance on the new column.

References

comparing 3-Acetamidocoumarin with other coumarin derivatives activity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Activity of 3-Acetamidocoumarin

The primary source of information for this compound comes from a study on synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1].

  • Synthesis Protocol: this compound is synthesized via Dakin's procedure [1]. This involves reacting salicylaldehyde with N-acetylglycine in acetic anhydride at 110°C for 7 hours [1].
  • Biological Activity: In its parent form, this compound showed no significant AChE inhibitory activity (0% inhibition at 1 µM concentration) [1]. Its primary role is as a synthetic intermediate. Hydrolysis with 50% HCl in ethanol yields 3-aminocoumarin, which can be conjugated with other pharmacologically active moieties to create potent inhibitors [1].

The following diagram illustrates its synthesis and role as a precursor:

G Salicylaldehyde Salicylaldehyde (1) Step1 Reaction at 110°C for 7h (Dakin's Procedure) Salicylaldehyde->Step1 N_Acetylglycine N-Acetylglycine N_Acetylglycine->Step1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Step1 Acetamidocoumarin This compound (2) Step1->Acetamidocoumarin Step2 Hydrolysis at 100°C for 1h Acetamidocoumarin->Step2 HCl_Ethanol 50% HCl in Ethanol HCl_Ethanol->Step2 Aminocoumarin 3-Aminocoumarin (3) Step2->Aminocoumarin Conjugation Conjugation with Pharmacophores Aminocoumarin->Conjugation PotentInhibitors Potent AChE Inhibitors Conjugation->PotentInhibitors

Comparison with Other Coumarin Derivatives

Other coumarin derivatives exhibit a wider range of biological activities. The table below summarizes their synthesis and key activities for comparison.

Derivative Name Core Structure / Class Key Synthetic Method(s) Reported Biological Activities & Experimental Notes
This compound Simple coumarin [2] Dakin's procedure: from salicylaldehyde & N-acetylglycine [1] AChE Inhibition: Inactive (0% at 1µM) [1]. Primarily a synthetic intermediate [1].
3-Aminocoumarin-N-benzylpyridinium Conjugates Synthetic conjugate [1] Amide bond formation between 3-aminocoumarin and pyridyl moiety, then quaternization [1] AChE Inhibition: Highly potent (IC₅₀ values in nanomolar range, e.g., 1.53 nM) [1]. Method: Ellman's assay with Electrophorus electricus AChE [1].
4-Styrylcoumarins Styrylcoumarin [3] Information not specified in sources Anti-inflammatory: Inhibits TNF-α and IL-6 production [3]. Method: Assayed on isolated compounds at 10 µM [3].
Coumarin-based Carbamates Synthetic carbamate [3] Information not specified in sources Anti-inflammatory: Potent TNF-α production inhibitors [3]. Activity depends on C-6 halogen/methoxy and C-3 hydrophobic groups [3].
6- and 7-Alkoxycoumarins Simple coumarin [3] Information not specified in sources Anti-inflammatory: Inhibits NO production in LPS/IFN-γ-stimulated RAW264 macrophage cells [3]. Active at 25 µM [3].
Simple Coumarins (e.g., Imperatorin, Esculin) Simple/Furanocoumarin [2] Biosynthesis; various synthetic routes (Pechmann, Knoevenagel, etc.) [4] [5] Anti-inflammatory, Antioxidant, Anticancer [2]. Activities are highly dependent on the specific substitution pattern [2].

Mechanisms of Action in Cancer

While this compound's specific mechanisms are not detailed, other coumarin derivatives show multi-targeted effects in gynecological cancers [6]. The diagram below summarizes key anticancer mechanisms:

G Coumarins Coumarin Derivatives Mech1 Induce Mitochondrial Apoptosis Coumarins->Mech1 Mech2 Inhibit PI3K/Akt/mTOR Pathway Coumarins->Mech2 Mech3 Inhibit Tumor Angiogenesis Coumarins->Mech3 Mech4 Inhibit Metalloproteinases (MMP-2, MMP-9) Coumarins->Mech4 Mech5 Modulate ROS Coumarins->Mech5 Mech6 Inhibit Multidrug Resistance Coumarins->Mech6 Outcome1 ↑ ROS, ↓ Bcl-2 ↑ Bax, Activation of Caspases Mech1->Outcome1 Outcome2 Inhibition of Cell Survival and Proliferation Mech2->Outcome2 Outcome3 Reduced Tumor Blood Supply Mech3->Outcome3 Outcome4 Reduced Migration and Invasion Mech4->Outcome4 Outcome5 Cellular Damage Mech5->Outcome5 Outcome6 Chemosensitization Mech6->Outcome6

Key Comparative Insights

  • Structural Activity Relationship (SAR): The biological activity of coumarins is highly dependent on substitutions at specific positions. For example, adding a benzylpyridinium moiety to 3-aminocoumarin creates potent AChE inhibitors, while the unmodified this compound is inactive [1]. For anti-inflammatory activity, alkoxy chains or halogen substitutions at certain positions are crucial [3].
  • Role of this compound: Its primary value is as a synthetic precursor rather than a directly active compound. It serves as a protected form of 3-aminocoumarin, which is a versatile building block for more complex, potent derivatives [1].
  • Therapeutic Versatility: The coumarin scaffold can be modified to target a wide range of diseases, including cancer [6], Alzheimer's [1], and inflammatory conditions [2] [3], by introducing specific functional groups.

References

3-Acetamidocoumarin vs sorbinil aldose reductase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sorbinil Profile and Experimental Data

Sorbinil is a well-studied aldose reductase inhibitor (ARI) with extensive data on its mechanism, efficacy, and limitations.

  • Mechanism of Action: Sorbinil is a classic, negatively charged ARI that functions by forming a "dead-end complex" with the enzyme aldose reductase (ALR2) bound to its cofactor (E.NADP+), which prevents the enzyme from turning over during the steady state [1].
  • In Vitro and Preclinical Efficacy: The table below summarizes key experimental findings for sorbinil.
Experimental Model Key Findings Experimental Protocol Summary
Kinetic/Crystallographic Studies Forms ternary dead-end complex (E.NADP+-sorbinil); binding affinity for E.NADP+ is key for steady-state inhibition [1]. Pre-steady-state and steady-state kinetic analyses; binding studies confirmed by KINSIM simulations [1].
Bovine Lens AR (in vitro) Uncompetitive inhibition with glyceraldehyde; noncompetitive with NADPH [2]. Inhibition of partially purified enzyme; IC50 values determined with different substrates [2].
Diabetic Rat Models Reduced sorbitol accumulation in lens and sciatic nerve; effective against galactosemic cataracts and diabetic neuropathy [3] [2]. Administered orally at 0.25 mg/kg; sorbitol levels measured in tissues [3].
Streptozotocin-Diabetic Rats Ameliorated delayed motor nerve conduction velocity; improved sciatic nerve blood flow [4]. Animal model induced by streptozotocin; functional nerve tests and blood flow measurements conducted [4].
  • Clinical Trial Outcomes & Limitations: A Cochrane review of 32 randomized trials concluded that ARIs, including sorbinil, showed no statistically significant benefit over placebo for treating diabetic polyneuropathy [5]. Dose-limiting adverse effects were a major issue: sorbinil was associated with severe hypersensitivity reactions [5].

Other ARIs for Contextual Comparison

While data for 3-Acetamidocoumarin is unavailable, research on other ARI classes provides useful benchmarks. Recent studies highlight rhodanine-3-acetamide derivatives as a potent series.

  • Rhodanine-3-acetamide Derivatives: A 2021 study synthesized seven derivatives and evaluated them against ALR2. Compound 3f emerged as the most potent, with an IC₅₀ significantly lower than the standard drug sulindac [6] [7]. Key structure-activity relationship findings indicated that vanillin derivatives exhibited better activity against both aldose and aldehyde reductase [6].

  • Epalrestat: This rhodanine-3-acetic acid derivative is the only ARI currently marketed (in Japan, China, and India) for treating diabetic neuropathy [4].

Research Pathways and Experimental Design

To objectively compare a new candidate like this compound against established ARIs, you can pursue the following research avenues.

  • Step 1: Literature Deep Dive

    • Conduct a thorough search of chemical patent databases and specialized journals (e.g., Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry).
    • Synthesize the compound, as coumarin derivatives are a known pharmacophore, and screen them for ARI activity if it is truly novel in this context.
  • Step 2: Standardized In Vitro Evaluation The methodology below, adapted from recent studies, allows for a direct comparison of potency [6].

    • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against purified ALR2.
    • Protocol:
      • Enzyme Source: Use purified recombinant human ALR2 or tissue-specific isoforms.
      • Reaction Mixture: Contains enzyme, NADPH, and substrate (e.g., DL-glyceraldehyde).
      • Inhibition Assay: Measure the decrease in NADPH fluorescence at 340 nm upon adding various concentrations of the test inhibitor.
      • Data Analysis: Plot % inhibition vs. log(inhibitor concentration) to calculate IC₅₀ values.
  • Step 3: Investigate Mechanism and Selectivity A critical step is to confirm the compound acts on the primary polyol pathway and assess its selectivity to minimize off-target effects. The diagram below outlines the core pathway and key investigation points.

G Glucose Glucose AR_Enzyme AR_Enzyme Glucose->AR_Enzyme NADPH Sorbitol Sorbitol Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress SDH_Enzyme SDH_Enzyme Sorbitol->SDH_Enzyme Fructose Fructose Oxidative_Stress Oxidative_Stress Fructose->Oxidative_Stress AGEs Formation Diabetic_Complications Diabetic_Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AR_Enzyme->Sorbitol NADP+ SDH_Enzyme->Fructose NAD+ ARI ARI Candidate (e.g., this compound) ARI->AR_Enzyme Inhibits

References

validating 3-Acetamidocoumarin anticancer mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Coumarin-Based Anticancer Agents

The table below summarizes experimental data for different coumarin hybrids, which can serve as a reference for the types of studies needed to validate 3-Acetamidocoumarin.

Coumarin Hybrid / Compound Reported Anticancer Mechanisms & Key Findings Experimental Models (Cell Lines/Assays) Quantitative Data (Potency, IC50) Citations
General Coumarin Derivatives Diverse mechanisms: kinase inhibition, cell cycle arrest, angiogenesis inhibition, HSP90 inhibition, antimitotic activity, carbonic anhydrase inhibition, telomerase inhibition, aromatase inhibition [1]. Various in vitro models. Varies by specific compound and structure. [1] [2] [3]
Coumarin-Artemisinin Hybrids Mitochondrial localization; increases intracellular ROS levels; triggers cell death; enhanced potency under anoxic conditions [1]. HEPG2, Hep3B, A2780, OVCAR-3, HCT-116, MDA-MB-231, HT-29 [1]. IC50 values ranging from 0.05 μM to >100 μM [1]. [1]
3-Heteroaryl-Coumarin (Thiazole-linked) Proposed multi-targeting pathways common to coumarins and thiazoles (e.g., kinase inhibition, antimitotic activity) [2]. HEPG2-1 [2]. "Promising anticancer activities" (specific IC50 not listed) [2]. [2]
Coumarin-1,2,3-Triazole Hybrids Multi-targeted single molecules; aim for high selectivity and low side effects [3]. Over 32 different cancer cell lines cited in a review [3]. Potent activities reported (specific IC50 varies by compound) [3]. [3]
This compound Identified as having "physiological effects" and has been "used for many diseases such as... cancer"; a synthetic intermediate or building block [4] [5]. Note: A specific, validated molecular mechanism of action for its anticancer activity was not detailed in the search results. Information not available in search results. Information not available in search results. [4] [5]

Experimental Protocols for Mechanism Validation

To validate the anticancer mechanism of a compound like this compound, researchers typically employ a suite of standardized experimental protocols. Here are detailed methodologies for key assays, synthesized from the search results.

  • Cytotoxicity Assays (Viability/Proliferation)

    • Purpose: Determine the concentration of a compound that inhibits 50% of cell growth (IC50), a primary measure of its potency [1].
    • Protocol (MTT Assay): Seed cancer cells (e.g., HEPG2, HCT-116) in 96-well plates. After 24 hours, treat with a range of concentrations of the test compound. Incubate for a set period (e.g., 24-72 hours). Add MTT reagent to each well and incubate further to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells [1] [6].
  • Mechanism-Based In Vitro Assays

    • Reactive Oxygen Species (ROS) Measurement: Treat cells with the compound, then incubate with a fluorescent ROS-sensitive probe like DCFH-DA. Measure fluorescence intensity using a microplate reader or flow cytometry; an increase indicates ROS generation [6].
    • Enzyme Inhibition Assays: For targets like Acetylcholinesterase (AChE) or kinases, use Ellman's method. Incubate the enzyme with the test compound, then add a substrate. Measure the reaction product spectrophotometrically. Calculate the percentage inhibition and IC50 value [7].
    • Apoptosis Detection: Use commercial kits to detect phosphatidylserine externalization on the cell membrane. Treat cells, harvest, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
  • Target Identification & Signaling Pathway Analysis

    • Western Blotting: Lyse treated cells, separate proteins by SDS-PAGE, and transfer to a membrane. Block the membrane, then incubate with primary antibodies against target proteins (e.g., p-AMPK, Nrf2, Keap1, caspase-3). Incubate with a labeled secondary antibody and detect the signal. This confirms changes in protein expression and activation status [6].
    • Molecular Docking Studies: Perform in silico modeling to predict how a compound binds to a proposed protein target. Retrieve the 3D structure of the target. Prepare the ligand and receptor files, then run docking simulations using software to calculate binding affinity and identify key interacting amino acids [7].

Pathway Diagram for Coumarin-Mediated Mechanisms

The DOT script below generates a flowchart summarizing the complex mechanisms of coumarin-based derivatives, which can guide hypothesis generation for this compound.

G CoumarinDerivatives Coumarin-Based Derivatives Mechanisms Key Anticancer Mechanisms CoumarinDerivatives->Mechanisms M1 Induce Oxidative Stress (ROS Generation) Mechanisms->M1 M2 Inhibit Enzyme Activity (e.g., Kinases, Aromatase) Mechanisms->M2 M3 Inhibit Tubulin Polymerization & Destabilize Microtubules Mechanisms->M3 M4 Regulate Cell Signaling Pathways (e.g., PI3K/Akt/mTOR) Mechanisms->M4 M5 Activate Nrf2 Antioxidant Pathway Mechanisms->M5 O2 Activation of Apoptosis M1->O2 Triggers O1 Cell Cycle Arrest M2->O1 Leads to O3 Inhibition of Angiogenesis M2->O3 Leads to M3->O1 Causes O4 Inhibition of Metastasis M3->O4 Inhibits M4->O2 Promotes M5->O2 Can Modulate Outcomes Cellular Outcomes

This diagram illustrates the multi-targeted nature of coumarin derivatives, which often involves triggering oxidative stress, inhibiting key enzymes and microtubule function, and modulating critical cell signaling pathways, ultimately leading to cancer cell death through apoptosis, cell cycle arrest, and inhibition of tumor spread and blood vessel formation [1] [8].

Research Implications & Next Steps

While this compound is recognized as a compound with potential biological effects against cancer [4] [5], the search results highlight a need for targeted research to fully validate its specific mechanism of action.

  • Current Status: It is primarily used as a synthetic intermediate or building block for more complex coumarin hybrids [7] [4]. The detailed, quantitative data found for other hybrids (like coumarin-artemisinin or coumarin-triazole) is not available for this compound itself.
  • Recommended Research Direction: To validate its mechanism, you would need to apply the experimental protocols outlined above. A promising starting point would be to investigate its potential to induce oxidative stress or its inhibitory effect on specific enzymes, given that these are common mechanisms for structurally related coumarin compounds [1] [8].

References

3-Acetamidocoumarin selectivity profile against enzyme targets

Author: Smolecule Technical Support Team. Date: February 2026

Acetylcholinesterase (AChE) Inhibitory Activity

3-Acetamidocoumarin itself shows little to no inhibitory activity against AChE [1]. However, it serves as a key synthetic intermediate for creating more potent compounds. When conjugated with an N-benzylpyridinium moiety, the resulting derivatives demonstrate significant AChE inhibition [1].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 3-aminocoumarin-N-benzylpyridinium conjugates, with donepezil and tacrine included as reference drugs [1].

Compound R (Coumarin) Benzyl Substituent (X) n IC₅₀ (nM) ± SD
3 (3-aminocoumarin) H 12% inhibition*
4 H 0 0% inhibition*
9 OMe 0 9% inhibition*
4a H H 0 71.88 ± 3.44
9a OMe H 0 12.48 ± 0.71
9b OMe 2-Cl 0 6.03 ± 0.18
9c OMe 3-Cl 0 11.47 ± 0.63
9e OMe 2-F 0 3.05 ± 0.28
9f OMe 3-F 0 5.04 ± 0.26
9g OMe 4-F 0 5.31 ± 0.38
9h OMe 2,3-di-F 0 1.53 ± 0.01
9i OMe 2,6-di-F 0 2.43 ± 0.18
Donepezil·HCl 53.51 ± 3.12
Tacrine 190.37 ± 4.55

*% Inhibition at a concentration of 1 μM. A dash (–) indicates the moiety is not present. "n" refers to the methylene linker length between the coumarin and pyridine rings (0 for a direct bond, 1 for a -CH₂- linker) [1].

Experimental Methodology

The experimental data for AChE inhibition was generated using a standard biochemical assay [1]:

  • Enzyme Source: Acetylcholinesterase from Electrophorus electricus (electric eel).
  • Assay Method: Ellman's method [1]. This is a standard spectrophotometric method that measures the hydrolysis of the substrate acetylthiocholine. The thiocholine produced reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured at 412 nm. Enzyme inhibition reduces the rate of color formation.
  • Procedure: Test compounds were evaluated at a concentration of 1 μM. Those showing more than 50% enzyme inhibition were further analyzed to determine their IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) using the average of triplicate independent experiments [1].

Mechanism of Action

Molecular docking studies suggest that these 3-aminocoumarin-N-benzylpyridinium conjugates inhibit AChE through a dual-binding site mechanism [1]. The diagram below illustrates this interaction.

G AChE AChE CAS CAS AChE->CAS Catalytic Anionic Site PAS PAS AChE->PAS Peripheral Anionic Site Inhibitor Inhibitor Coumarin Coumarin Inhibitor->Coumarin Pyridinium Pyridinium Inhibitor->Pyridinium Coumarin->PAS Binds Pyridinium->CAS Binds

As shown, the coumarin portion of the molecule binds to the Peripheral Anionic Site (PAS) at the entrance of the enzyme gorge, while the N-benzylpyridinium moiety binds to the Catalytic Anionic Site (CAS) deep within the gorge. This dual interaction blocks the enzyme's activity more effectively than binding to a single site [1].

References

3-Acetamidocoumarin binding affinity comparison with standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison of Inhibitors

The table below summarizes the experimental data for acetylcholinesterase (AChE) inhibition, comparing synthesized conjugates with standard inhibitors [1].

Compound R X n IC₅₀ (nM) ± SD
9h OMe 2,3-di-F 0 1.53 ± 0.01
9i OMe 2,6-di-F 0 2.43 ± 0.18
9e OMe 2-F 0 3.05 ± 0.28
9f OMe 3-F 0 5.04 ± 0.26
9g OMe 4-F 0 5.31 ± 0.38
9b OMe 2-Cl 0 6.03 ± 0.18
9c OMe 3-Cl 0 11.47 ± 0.63
9a OMe H 0 12.48 ± 0.71
4a H H 0 71.88 ± 3.44
9d OMe 4-Cl 0 293.17 ± 13.57
10a OMe H 1 1087.7 ± 0.05
Donepezil·HCl 53.51 ± 3.12
Tacrine 190.37 ± 4.55

Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by half. Lower values indicate more potent inhibition [2].

Experimental Protocol

The experimental data was generated using the following standardized methodology [1]:

  • Enzyme Source: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel).
  • Assay Method: Ellman's method [1].
  • Procedure: The assay measures the hydrolysis of acetylthiocholine iodide by AChE. The released thiocholine reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. Inhibitors reduce the rate of this reaction.
  • Reference Inhibitors: Donepezil hydrochloride and tacrine were used as positive controls.
  • IC₅₀ Determination: Compounds showing more than 50% inhibition at 1 µM were further evaluated to determine their IC₅₀ values. Results are the mean of triplicate independent experiments.

Mechanism of Action: Dual-Binding Site Inhibition

Molecular docking studies from the research reveal that the potent 3-aminocoumarin-N-benzylpyridinium conjugates inhibit AChE through a dual-binding site mechanism. The diagram below illustrates how these hybrid molecules bind to the enzyme.

G CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Inhibitor Dual-Binding Inhibitor Inhibitor->CAS Benzylpyridinium Moiety Inhibitor->PAS 3-Aminocoumarin Moiety AChE AChE Enzyme AChE->CAS AChE->PAS

This dual-binding mechanism is significant because:

  • It blocks the enzyme's active site more effectively than single-site inhibitors.
  • Binding to the PAS is particularly important in Alzheimer's disease, as it interferes with the formation of amyloid-β plaques, a key pathological feature of the disease [1] [3].

Key Structure-Activity Insights

The experimental data reveals critical patterns for designing effective inhibitors:

  • The coumarin scaffold is essential, but not sufficient alone: 3-Acetamidocoumarin and other simple coumarins showed very weak or no inhibition [1].
  • The N-benzylpyridinium moiety is critical: Conjugating the coumarin to this group, forming a hybrid molecule, dramatically enhances potency (compare compound 4 to 4a) [1].
  • Optimal linker length is a methylene group (n=0): Compounds with a direct amide bond (n=0) were consistently far more potent than those with a methylene linker (n=1) [1].
  • Electron-withdrawing groups boost activity: Fluorine and chlorine substituents on the benzyl ring significantly increase potency, with ortho- and meta-substitutions generally being more favorable than para-substitutions [1].

Conclusion for Researchers

The data demonstrates that while This compound itself is a weak inhibitor, it serves as a versatile precursor for synthesizing highly potent dual-binding site AChE inhibitors [1] [4]. The most active conjugates, particularly those with ortho- and meta-fluoro substitutions on the benzyl ring, show IC₅₀ values in the low nanomolar range, significantly outperforming the standard drug Donepezil [1].

This makes the 3-aminocoumarin-N-benzylpyridinium conjugate structure a highly promising scaffold for the development of new anti-Alzheimer's agents.

References

validating 3-Acetamidocoumarin biological activity through in silico studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3-Acetamidocoumarin

The table below summarizes the key identifying and physical property data for this compound (CAS No. 779-30-6) [1] [2] [3].

Property Description
CAS Number 779-30-6 [1] [2] [3]
Molecular Formula C₁₁H₉NO₃ [1] [2] [3]
Molecular Weight 203.19 g/mol [1] [2] [3]
Melting Point 205-207 °C [2] [3]
Boiling Point 482°C at 760 mmHg [2]
Density 1.31 g/cm³ [2]
Synonyms 3-(Acetylamino)coumarin; N-(2-Oxo-2H-chromen-3-yl)acetamide [1] [2]
Storage 2-8°C (Refrigerator) [1]

In Silico Validation: Concepts and Workflow

While specific in silico data for this compound is limited in the search results, studies on similar coumarin derivatives illustrate the standard protocols you can apply.

  • Purpose of In Silico Studies: These computational methods are used to predict the pharmacology and toxicology of a compound, drastically reducing the time and cost of drug discovery by filtering the most promising candidates for laboratory testing [4] [5].
  • Common Techniques: The process often involves a funnel-like strategy that includes [6] [5]:
    • Pharmacophore-based screening to quickly filter large compound libraries.
    • Molecular docking (e.g., with AutoDock Vina) to predict how a ligand binds to a protein target and the binding affinity.
    • Molecular Dynamics (MD) simulations to sample the conformational changes of the compound bound to the target more accurately.

The workflow for an integrative in silico protocol can be visualized as follows:

workflow Start Start: Unexplored Therapeutic Target MD Molecular Dynamics (MD) Simulation of Target Start->MD Pharmacophore Pharmacophore-Based Virtual Screening MD->Pharmacophore Docking Consensus Molecular Docking Pharmacophore->Docking Reduced Compound Library MDScoring MD Sampling & Scoring Docking->MDScoring Top-Ranked Candidates Experimental Experimental Validation MDScoring->Experimental Final Filtered Molecules End Identified Active Ligands Experimental->End

Experimental Protocol for Anti-inflammatory Activity

For context, here is an example of a subsequent in vivo (animal) experimental protocol used to validate the anti-inflammatory activity of novel coumarin derivatives, as described in one of the research articles [6]. This illustrates the downstream application after in silico screening.

  • 1. Animal Model: The study used Wistar albino rats (weighing 230 ± 15.7 g) [6].
  • 2. Inflammation Induction: Acute inflammation was induced by injecting 0.1 ml of a 1% carrageenan solution into the subplantar region of the right hind paw [6].
  • 3. Measurement of Edema: Paw edema volume was measured using a plethysmometer before the injection and at several time points after (30, 60, 120, 180, 240, and 300 minutes) [6].
  • 4. Analysis of Biomarkers: After the final measurement, blood serum was collected from the animals. The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) were quantified using ELISA kits [6].

How to Proceed with Your Research

  • Conduct Original In Silico Analysis: You can use the chemical structure of this compound and apply the described in silico workflow against your target of interest (e.g., a protein involved in inflammation or cancer) to generate the necessary comparative binding affinity and interaction data.
  • Broaden the Literature Search: Look for scientific papers that specifically screen small molecule libraries, including this compound, against various disease targets.
  • Explore Specialized Databases: Investigate bioactivity databases that aggregate high-throughput screening data from various sources, which may contain information on this compound.

References

comparative pharmacokinetics of 3-Acetamidocoumarin structural analogs

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Structural Analogs

Research indicates that 3-Acetamidocoumarin and its derivatives have been investigated primarily for their biological activity, especially as potent acetylcholinesterase (AChE) inhibitors, which is relevant for Alzheimer's disease drug development [1]. The core structure of this compound serves as a building block for more complex conjugates [2].

The table below summarizes the key structural analogs for which AChE inhibitory data (IC50 values) is available from one study [1]. Please note that the "R" group refers to substituents on the coumarin ring, and "X" refers to substituents on the benzyl ring of the pyridinium moiety.

Compound R X n IC50 (nM) ± SD
3 H 12% (Inhibition at 1 µM)
4 H 0 0% (Inhibition at 1 µM)
4a H H 0 71.88 ± 3.44
9a OMe H 0 12.48 ± 0.71
9b OMe 2-Cl 0 6.03 ± 0.18
9c OMe 3-Cl 0 11.47 ± 0.63
9d OMe 4-Cl 0 293.17 ± 13.57
9e OMe 2-F 0 3.05 ± 0.28
9f OMe 3-F 0 5.04 ± 0.26
9g OMe 4-F 0 5.31 ± 0.38
9h OMe 2,3-di-F 0 1.53 ± 0.01
9i OMe 2,6-di-F 0 2.43 ± 0.18
Donepezil·HCl (Reference) 53.51 ± 3.12
Tacrine (Reference) 190.37 ± 4.55

Experimental Protocol for AChE Inhibition

The IC50 values in the table above were generated using a standardized experimental method [1]:

  • Method: Ellman's method.
  • Enzyme Source: Electrophorus electricus (Electric eel) acetylcholinesterase.
  • Procedure: The tested compounds were evaluated for their ability to inhibit AChE. Compounds showing more than 50% enzyme inhibition at an initial screening concentration of 1 µM were further analyzed to determine their half maximal inhibitory concentration (IC50) values.
  • Reference Compounds: Donepezil hydrochloride and tacrine were used as positive controls.

Synthesis Workflow

The synthesis of these 3-aminocoumarin-N-benzylpyridinium conjugates, as described in the research, follows a logical multi-step pathway [1]. The diagram below outlines the key stages.

G start Start step1 This compound (2) Synthesis start->step1 step2 3-Aminocoumarin (3) Hydrolysis step1->step2 step3 N-acyl-3-aminocoumarin Formation (4, 5, 9, 10) step2->step3 step4 Target Compounds Benzylpyridinium Salts (4a, 5a, 9a-9i, 10a) step3->step4 end End step4->end note_salicylaldehyde Starting Material: Salicylaldehyde (1) or substituted analog (6) note_salicylaldehyde->step1 note_glycine Reagent: N-acetylglycine note_glycine->step1 note_hydrolysis Condition: 50% HCl, Ethanol, 100°C note_hydrolysis->step2 note_acylation Reagent: Isonicotinyl chloride or 4-pyridylacetyl chloride note_acylation->step3 note_quaternization Reagent: Substituted benzyl bromides note_quaternization->step4

Synthesis Pathway for this compound Conjugates

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 Da

Monoisotopic Mass

203.058243149 Da

Heavy Atom Count

15

Other CAS

779-30-6

Wikipedia

N-(2-oxo-1-benzopyran-3-yl)acetamide

Dates

Last modified: 08-15-2023

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